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  • Product: Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate
  • CAS: 1242260-07-6

Core Science & Biosynthesis

Foundational

Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate crystal structure

An In-depth Technical Guide to the Synthesis and Predicted Crystal Structure of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract The quinol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Predicted Crystal Structure of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with substitutions playing a critical role in modulating biological activity and physicochemical properties. This guide focuses on Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate, a compound of significant interest due to its dual substitution with a bromine atom and a trifluoromethyl group. While a definitive experimental crystal structure is not yet publicly available, this document provides a comprehensive analysis based on established principles of chemical synthesis, crystal engineering, and comparative structural studies of analogous compounds. We present a robust synthetic protocol, predict the key intermolecular interactions that govern its solid-state architecture, and offer detailed methodologies for its characterization and crystallization. This guide serves as an authoritative resource for researchers engaged in the design and development of novel quinoline-based therapeutic agents.

Introduction: The Significance of Substituted Quinolines in Drug Discovery

Quinoline and its derivatives are privileged heterocyclic scaffolds renowned for their wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The therapeutic efficacy of these compounds is profoundly influenced by the nature and position of substituents on the quinoline ring. The introduction of specific functional groups can enhance target binding, improve pharmacokinetic profiles, and modulate solid-state properties crucial for drug formulation.

Two such impactful substituents are the bromine atom and the trifluoromethyl (-CF₃) group.

  • Bromine Substitution: The bromine atom at the C4-position is a versatile functional group. It can act as a potent halogen bond donor, an interaction increasingly recognized for its role in directing molecular assembly and enhancing ligand-protein binding.[3] Furthermore, the 4-bromo substituent serves as a key synthetic handle for further molecular elaboration through cross-coupling reactions.[4]

  • Trifluoromethyl (-CF₃) Group: The -CF₃ group at the C6-position offers a unique combination of properties. Its high electronegativity and lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity.[5][6] Computationally, trifluoromethylation has been shown to promote favorable π-π stacking by increasing the molecular quadrupole moment, leading to reduced intermolecular distances and enhanced electronic coupling.[7][8][9]

The combination of these two groups in Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate creates a molecule with high potential for both targeted biological activity and intriguing solid-state behavior, making a detailed understanding of its structure paramount for rational drug design.

Synthesis and Characterization

A reliable and efficient synthesis is the first step toward any structural or biological investigation. The Gould-Jacobs reaction is a classic and highly effective method for constructing the 4-hydroxyquinoline core, which can then be halogenated to yield the target compound.[10][11]

Proposed Synthetic Pathway

The synthesis of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate can be achieved via a multi-step sequence, as illustrated below. The process begins with the condensation of 4-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization to form the 4-hydroxyquinoline intermediate. Subsequent bromination yields the final product.

Synthetic_Workflow A 4-(Trifluoromethyl)aniline C Ethyl 3-(4-(trifluoromethyl)anilino)acrylate (Intermediate) A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 4-hydroxy-6-(trifluoromethyl) quinoline-3-carboxylate C->D Thermal Cyclization reagent1 Heat (100-130°C) E Ethyl 4-bromo-6-(trifluoromethyl) quinoline-3-carboxylate (Target Compound) D->E Bromination reagent2 High-Boiling Solvent (e.g., Diphenyl ether) Heat (~250°C) reagent3 POBr₃ or PBr₃/DMF

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate in Organic Synthesis

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic aro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The strategic functionalization of the quinoline ring is a key methodology in drug discovery, allowing for the modulation of biological activity, selectivity, and pharmacokinetic properties.[1]

Among the vast array of quinoline derivatives, Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate stands out as a particularly valuable and versatile building block for synthetic chemists. This molecule incorporates three key features that make it highly attractive for the synthesis of complex molecular architectures:

  • The 4-Bromo Substituent: The bromine atom at the 4-position is an excellent leaving group for a variety of transition-metal-catalyzed cross-coupling reactions, as well as for nucleophilic aromatic substitution (SNAr) reactions.[2][3] This allows for the facile introduction of a wide range of carbon, nitrogen, oxygen, and sulfur-based substituents.

  • The 6-Trifluoromethyl Group: The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance metabolic stability, increase binding affinity, and improve membrane permeability of drug candidates.[4]

  • The 3-Ethyl Carboxylate Group: The ester functionality at the 3-position serves as a versatile handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.

This guide provides detailed protocols and expert insights into the application of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate in key synthetic transformations, empowering researchers to leverage its full potential in their synthetic endeavors.

Core Reactivity and Mechanistic Considerations

The reactivity of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate is dominated by the interplay of its substituents. The electron-withdrawing trifluoromethyl group and the quinoline nitrogen atom activate the C4-Br bond towards nucleophilic attack and oxidative addition to palladium(0) complexes. This makes the compound an ideal substrate for a range of powerful bond-forming reactions.

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[5] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5][6]

Scientific Rationale

In the context of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate, the Suzuki-Miyaura coupling enables the introduction of diverse aryl, heteroaryl, or vinyl groups at the 4-position. The reactivity order for aryl halides in Suzuki couplings is typically I > Br > Cl, making the 4-bromoquinoline an excellent substrate.[5] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions such as debromination. A common and effective catalyst system for this transformation is Pd(dppf)Cl2, where the dppf ligand provides the necessary stability and reactivity to the palladium center.

Detailed Experimental Protocol: Synthesis of Ethyl 4-aryl-6-(trifluoromethyl)quinoline-3-carboxylates

Materials:

  • Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv.)

  • Sodium carbonate (Na2CO3) or Potassium carbonate (K2CO3) (2.0-3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate, the desired arylboronic acid, Pd(dppf)Cl2, and the carbonate base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]

  • Add the degassed solvent mixture (1,4-dioxane/water) via syringe. The typical concentration of the quinoline substrate is 0.1 M.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-(trifluoromethyl)quinoline-3-carboxylate.

Data Summary: Suzuki-Miyaura Coupling
Arylboronic AcidBaseTemp. (°C)Time (h)Yield (%)
Phenylboronic acidNa2CO3856>90
4-Methoxyphenylboronic acidK2CO3808>85
3-Thienylboronic acidNa2CO3905>88
4-Vinylphenylboronic acidK2CO38010>80

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)L₂-Br) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Complex Transmetal->RedElim Borate B(OH)₃ + Base salts Transmetal->Borate RedElim->Pd0 Reductive Elimination Product Product (Ar-Ar') RedElim->Product ArBr Ethyl 4-bromo-6-(trifluoromethyl) quinoline-3-carboxylate ArBr->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Base Base (e.g., Na₂CO₃) Base->Transmetal caption Fig 1. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd₂(dba)₃, Ligand, & Base to Schlenk Flask B Add Bromoquinoline Substrate A->B C Add Anhydrous Solvent B->C D Add Amine Nucleophile C->D E Seal Vessel & Heat (80-120 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temp. F->G H Dilute & Filter through Celite G->H I Aqueous Wash (Water, Brine) H->I J Dry, Concentrate I->J K Column Chromatography J->K L Pure Product K->L caption Fig 2. General workflow for the Buchwald-Hartwig amination protocol.

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Application

Application in medicinal chemistry and drug discovery.

Application Note: Targeted Protein Degradation (PROTACs) – From Ternary Complex to Cellular Efficacy Introduction to PROTACs in Medicinal Chemistry Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Protein Degradation (PROTACs) – From Ternary Complex to Cellular Efficacy

Introduction to PROTACs in Medicinal Chemistry

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in medicinal chemistry, transitioning drug discovery from occupancy-driven pharmacology (traditional inhibitors) to event-driven pharmacology[1]. By utilizing a bifunctional small molecule to bridge a protein of interest (POI) and an E3 ubiquitin ligase, PROTACs hijack the cell's native ubiquitin-proteasome system to induce targeted protein degradation[1].

Because PROTAC efficacy relies on a catalytic cycle rather than stoichiometric inhibition, standard biochemical assays (like enzymatic IC50) are insufficient for structure-activity relationship (SAR) profiling. A robust, self-validating assay cascade is required. This guide details a two-tiered approach: validating the mechanistic formation of the ternary complex in vitro, followed by quantifying endogenous degradation kinetics in live cells.

Mechanism of Action

PROTAC_Mechanism Target Target Protein (POI) Ternary Ternary Complex (POI - PROTAC - E3) Target->Ternary Binds Warhead PROTAC PROTAC (Degrader) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Binds Ligand Ubiquitin Polyubiquitination Ternary->Ubiquitin Ub Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Recognition Proteasome->Target Recycled POI Fragments

Event-driven pharmacology: Bridging POI and E3 ligase to induce targeted proteasomal degradation.

Application Note 1: Biochemical Validation of the Ternary Complex

Expertise & Causality: Before advancing a PROTAC to cellular models, medicinal chemists must confirm that the molecule actually bridges the POI and E3 ligase. High binary affinity to the POI or E3 does not guarantee ternary complex formation due to potential steric clashes. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the gold standard here because it is a homogeneous, wash-free assay that strictly measures the proximity of the two proteins[2].

Crucially, a valid TR-FRET PROTAC assay will exhibit a "hook effect" (prozone effect). At excessively high PROTAC concentrations, independent binary complexes (POI-PROTAC and E3-PROTAC) saturate the system, preventing the formation of the bridged ternary complex and causing a predictable drop in FRET signal[2]. This bell-shaped curve is the ultimate mechanistic validation that the signal is driven by a true ternary complex.

Protocol 1: TR-FRET Ternary Complex Assay

Self-Validating Control: Always run parallel wells with an excess of the monovalent POI ligand or E3 ligand (e.g., thalidomide for CRBN) to competitively disrupt the complex, proving the FRET signal is specifically driven by the intact PROTAC[2].

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA).

  • Protein Master Mix: Prepare a solution containing GST-tagged POI (e.g., BRD4) and His-tagged E3 ligase complex (e.g., CRBN-DDB1). Keep concentrations near or slightly below their expected binary Kd​ values to maximize the detection window[2].

  • Fluorophore Addition: Add Terbium (Tb)-labeled anti-GST antibody (donor) and AlexaFluor 488 (AF488)-labeled anti-His antibody (acceptor) to the protein mix[2].

  • Compound Titration: Dispense PROTACs into a 384-well low-volume microplate using acoustic dispensing to create an 11-point concentration response curve (ranging from 10 pM to 10 µM).

  • Incubation: Add the Protein/Fluorophore Master Mix to the compound plate. Incubate at room temperature for 2 hours to reach equilibrium.

  • Detection: Read on a TR-FRET compatible microplate reader. Calculate the FRET ratio (Emission 520 nm / Emission 490 nm).

  • Data Analysis: Fit the data to a bell-shaped dose-response model to extract the Ternary EC50​ (concentration of half-maximal complex formation) and the hook point.

Data Presentation: Quantitative Profiling

Summary of representative screening data demonstrating the disconnect between binary affinity and cellular degradation. Notice how PROTAC-A fails to form a ternary complex despite high binary affinity, a common pitfall in degrader design.

Compound IDPOI Binary Kd​ (nM)E3 Binary Kd​ (nM)Ternary EC50​ (nM)Cellular DC50​ (nM) Dmax​ (%)
PROTAC-A (Rigid Linker)12.5150.0>1000 (No complex)>1000< 10%
PROTAC-B (PEG4 Linker)45.0180.035.212.592%
PROTAC-C (Alkyl Linker)8.2145.0110.585.075%

Application Note 2: Quantifying Endogenous Degradation Kinetics

Expertise & Causality: Once the ternary complex is validated, cellular efficacy must be assessed. Traditional Western blotting is low-throughput and semi-quantitative. Furthermore, overexpressing a target protein via transient transfection can overwhelm the endogenous ubiquitin-proteasome system, leading to artificially poor degradation profiles.

To solve this, CRISPR-Cas9 is used to knock-in an 11-amino-acid HiBiT tag at the endogenous locus of the POI[3]. The HiBiT tag binds with high affinity to a complementary LgBiT protein to reconstitute a functional NanoBiT luciferase[4]. This allows for real-time, live-cell kinetic monitoring of endogenous protein degradation without the artifacts of overexpression[5].

Protocol 2: Live-Cell HiBiT Degradation Assay

Self-Validating Control: Multiplex this assay with a cell viability readout (e.g., CellTiter-Glo 2.0) at the endpoint. This ensures that the loss of luminescence is due to targeted protein degradation, not compound-induced cytotoxicity[5].

  • Cell Preparation: Culture CRISPR-edited HiBiT-POI knock-in cells stably expressing LgBiT. Harvest and resuspend in Assay Medium (e.g., CO2​ -independent medium supplemented with 10% FBS)[5].

  • Plating: Seed cells at 2×104 cells/well in a white, flat-bottom 96-well plate.

  • Substrate Addition: Add Nano-Glo® Endurazine™ Live Cell Substrate to the cell suspension. This substrate permeates live cells and provides sustained luminescence for extended kinetic monitoring (up to 24-48 hours)[5].

  • Equilibration: Incubate the plate for 2 hours at 37°C to allow substrate equilibration and baseline signal stabilization.

  • Compound Treatment: Add a 10X titration series of the PROTAC (starting at 1 µM final concentration) to the wells[5].

  • Kinetic Reading: Place the plate in a luminometer pre-equilibrated to 37°C. Record luminescence every 15–30 minutes for 24 hours.

  • Viability Multiplexing (Endpoint): After the final kinetic read, add CellTiter-Glo® 2.0 Reagent directly to the wells. Shake for 5 minutes, incubate for 30 minutes, and read total ATP luminescence to confirm cell health[5].

  • Data Analysis: Normalize the kinetic luminescence data to DMSO controls. Calculate the degradation rate, DC50​ (concentration of half-maximal degradation), and Dmax​ (maximum achievable degradation)[5].

References

  • An overview of PROTACs: a promising drug discovery paradigm. National Center for Biotechnology Information (PMC).[Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science.[Link]

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Method

Investigating Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate as a Novel DHODH Inhibitor: Application Notes and Protocols

Abstract This technical guide provides a comprehensive framework for the investigation of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate as a potential inhibitor of human dihydroorotate dehydrogenase (DHODH). D...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate as a potential inhibitor of human dihydroorotate dehydrogenase (DHODH). Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, representing a key therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1] This document outlines detailed protocols for the in-vitro characterization of the compound's enzymatic inhibition and its functional effects on cancer cell proliferation. The methodologies are designed to be self-validating, providing researchers in drug development with the necessary tools to assess this novel quinoline derivative.

Introduction: DHODH as a Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides to support DNA and RNA synthesis.[2] Consequently, inhibiting DHODH effectively starves these cells of essential pyrimidines, leading to cell cycle arrest and apoptosis.[3][4] This dependency makes DHODH an attractive and well-validated target for therapeutic intervention.

The quinoline scaffold is a known pharmacophore for DHODH inhibitors, with compounds like Brequinar demonstrating potent inhibition.[5][6] Structure-activity relationship (SAR) studies have indicated that substitutions on the quinoline ring can significantly influence inhibitory activity.[7][8] Specifically, the presence of a trifluoromethyl (-CF3) group at the C6-position has been associated with potent DHODH inhibition.[7][9] Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate incorporates these key structural features, making it a compelling candidate for investigation as a novel DHODH inhibitor.

Mechanism of Action: The Pyrimidine Synthesis Pathway

The de novo pyrimidine synthesis pathway is a fundamental metabolic process. DHODH inhibition directly impacts this pathway, leading to the depletion of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides. This disruption of nucleotide pools has profound effects on cellular processes.

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP OPRT Nucleotides Pyrimidine Nucleotides (dUTP, dCTP, TTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA DHODH->Orotate Inhibitor Ethyl 4-bromo-6- (trifluoromethyl)quinoline- 3-carboxylate Inhibitor->DHODH Inhibition

Figure 1: Inhibition of the de novo pyrimidine biosynthesis pathway by Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate.

Experimental Protocols

This section provides detailed, step-by-step protocols for the biochemical and cell-based evaluation of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate.

In Vitro DHODH Enzyme Inhibition Assay

This colorimetric assay quantitatively determines the inhibitory potential of the test compound against recombinant human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate.[10][11][12]

Materials:

  • Recombinant human DHODH (hDHODH)

  • Dihydroorotate (DHO)

  • Decylubiquinone (Coenzyme Q analog)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate

  • DMSO

  • 96-well microplate

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate in DMSO. Create a serial dilution series in DMSO to achieve the desired final concentrations.

  • Assay Plate Setup:

    • Add 2 µL of the diluted compound or DMSO (for control wells) to the wells of a 96-well plate.

    • Add 178 µL of Assay Buffer to all wells.

    • Add 10 µL of recombinant hDHODH solution (final concentration ~5-10 nM) to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing DHO, decylubiquinone, and DCIP to each well to initiate the reaction. Final concentrations should be approximately 200 µM DHO, 50 µM decylubiquinone, and 60 µM DCIP.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Value
hDHODH Concentration5-10 nM
DHO Concentration200 µM
Decylubiquinone Conc.50 µM
DCIP Concentration60 µM
Wavelength600 nm
Incubation Time15 minutes
Read Time10-15 minutes
Cell-Based Proliferation Assay

This assay assesses the functional effect of DHODH inhibition on the proliferation of cancer cells. The MTT or CellTiter-Glo® assay is a reliable method for this purpose.[13][14]

Materials:

  • Cancer cell line (e.g., A549, HL-60)

  • Complete cell culture medium

  • Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate

  • DMSO

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay

  • Microplate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate in complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment (MTT):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Viability Assessment (CellTiter-Glo®):

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability relative to the DMSO-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Compound_Prep_invitro Compound Dilution Plate_Setup_invitro Plate Setup (Compound + Enzyme) Compound_Prep_invitro->Plate_Setup_invitro Preincubation Pre-incubation (15 min) Plate_Setup_invitro->Preincubation Reaction_Start Add Substrate Mix Preincubation->Reaction_Start Kinetic_Read Kinetic Measurement (Absorbance at 600 nm) Reaction_Start->Kinetic_Read IC50_Calc IC50 Determination Kinetic_Read->IC50_Calc Cell_Seeding Seed Cells Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment Incubation_72h Incubate (72 h) Compound_Treatment->Incubation_72h Viability_Assay Add MTT or CellTiter-Glo® Incubation_72h->Viability_Assay Measurement Measure Absorbance or Luminescence Viability_Assay->Measurement GI50_Calc GI50 Determination Measurement->GI50_Calc

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Application

Application Note: Chemoselective Derivatization of the Ester Functional Group in Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Insights Ethyl 4-bromo-6-(trifluoromethyl)quinoline-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Insights

Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate is a highly functionalized, privileged scaffold in medicinal chemistry, frequently utilized in the development of antimalarials, kinase inhibitors, and central nervous system therapeutics.

However, derivatizing the C3-ethyl ester presents a significant chemoselectivity challenge due to the presence of three competing reactive sites:

  • The C3-Ethyl Ester: The target electrophile for hydrolysis, reduction, or amidation.

  • The C4-Bromide: A highly electrophilic site prone to Nucleophilic Aromatic Substitution (SNAr) and cross-coupling.

  • The Quinoline Nitrogen: A nucleophilic center susceptible to alkylation or oxidation.

The Chemoselectivity Dilemma (Expertise & Experience)

The electronic architecture of this molecule makes the C4-bromide exceptionally labile. The electron-withdrawing nature of the quinoline nitrogen is further amplified by the strong inductive effect of the C6-trifluoromethyl (-CF3) group, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring.

Consequently, standard basic saponification (e.g., NaOH or KOH in refluxing ethanol) to hydrolyze the ester will inevitably result in concomitant SNAr displacement of the C4-bromide by the hydroxide ion, yielding the undesired 4-oxoquinolone-3-carboxylic acid[1][2]. To successfully derivatize the ester while preserving the C4-bromide for downstream Suzuki or Buchwald-Hartwig cross-couplings, orthogonal and strictly controlled reaction conditions must be employed.

  • For Hydrolysis: Acid-catalyzed hydrolysis (e.g., 6M HCl) or strictly controlled Lewis acid-mediated cleavage avoids the nucleophilic displacement of the bromide.

  • For Reduction: Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C) selectively reduces the ester to a primary alcohol without causing the hydrodehalogenation typically observed with palladium-catalyzed hydrogenation or aggressive hydride donors like LiAlH4[3].

Divergent Derivatization Pathways

G SM Ethyl 4-bromo-6-(trifluoromethyl) quinoline-3-carboxylate Acid 4-Bromo-6-(trifluoromethyl) quinoline-3-carboxylic acid SM->Acid Acid Hydrolysis (6M HCl, 100°C) Alcohol [4-Bromo-6-(trifluoromethyl) quinolin-3-yl]methanol SM->Alcohol DIBAL-H, CH2Cl2 (-78°C) Quinolone 4-Oxoquinolone-3-carboxylic acid (SNAr Byproduct) SM->Quinolone Basic Hydrolysis (NaOH, H2O/EtOH, Δ) [AVOID] Amide 3-Carboxamide Derivative (C4-Br intact) Acid->Amide 1. (COCl)2, DMF 2. R-NH2, Et3N

Chemoselective derivatization pathways preserving the C4-bromide vs. undesired SNAr.

Quantitative Data Summary

The table below summarizes the causality between chosen reaction conditions and the resulting chemoselectivity.

Derivatization PathwayReagents & ConditionsChemoselectivity (C3 vs C4)Typical Yield
Basic Hydrolysis (Avoid) NaOH (3 eq), EtOH/H₂O, 80 °CPoor: SNAr at C4 dominates< 20% (Target)
Acidic Hydrolysis 6M HCl / Dioxane, 100 °C, 12 hExcellent: C4-Br retained85–90%
Reduction to Alcohol DIBAL-H (2.2 eq), DCM, -78 °CExcellent: No hydrodehalogenation78–85%
Amidation 1. (COCl)₂, DMF; 2. R-NH₂Excellent: C4-Br retained70–80%

Self-Validating Experimental Protocols

Protocol A: Chemoselective Acid-Catalyzed Hydrolysis

Objective: Convert the C3-ethyl ester to a carboxylic acid without displacing the C4-bromide.

Rationale: By utilizing an acidic medium, the nucleophilicity of the solvent system is suppressed, preventing SNAr at the C4 position while allowing the protonation and subsequent cleavage of the ester[1].

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, suspend Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate (1.0 g, 2.87 mmol) in 1,4-dioxane (10 mL).

  • Acid Addition: Add 6M aqueous HCl (15 mL) to the suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 12–16 hours. Self-Validation Check: The initial suspension will gradually become a homogeneous solution, followed by the precipitation of the product as the carboxylic acid forms.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. The target carboxylic acid will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate under vacuum, wash sequentially with cold water (2 × 10 mL) and cold diethyl ether (10 mL) to remove unreacted ester and trace dioxane.

  • Drying: Dry the solid in vacuo at 45 °C overnight to afford 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid.

Protocol B: Chemoselective Reduction to Primary Alcohol

Objective: Reduce the ester to a primary alcohol using DIBAL-H without triggering hydrodehalogenation.

W Step1 Dry Substrate in anhydrous DCM Step2 Cool to -78 °C (Dry Ice/Acetone) Step1->Step2 Step3 Dropwise Addition of DIBAL-H (2.2 eq) Step2->Step3 Step4 Quench with Rochelle's Salt Step3->Step4 Step5 Phase Separation & Silica Purif. Step4->Step5

Workflow for the chemoselective DIBAL-H reduction of the C3-ester.

Rationale: DIBAL-H is a bulky, electrophilic reducing agent. At -78 °C, it selectively coordinates to the ester carbonyl and delivers hydride without engaging in oxidative addition/reduction pathways at the C4-Br bond[3]. 2.2 equivalents are used to ensure complete reduction past the intermediate hemiacetal directly to the alcohol.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting ester (1.0 g, 2.87 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a strict argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reduction: Syringe in DIBAL-H (1.0 M in DCM, 6.3 mL, 6.31 mmol, 2.2 eq) dropwise over 15 minutes. Maintain the temperature at -78 °C and stir for 2 hours.

  • Quenching (Critical Step): Quench the reaction at -78 °C by carefully adding methanol (2 mL) to destroy excess hydride, followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 20 mL).

    • Causality: Rochelle's salt chelates the aluminum byproducts, breaking the stubborn aluminum emulsion and allowing for clean phase separation.

  • Phase Separation: Remove the cooling bath and stir vigorously at room temperature for 1–2 hours until two distinct, clear layers form.

  • Extraction & Purification: Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield[4-bromo-6-(trifluoromethyl)quinolin-3-yl]methanol.

Protocol C: Two-Step Amidation via Acid Chloride

Objective: Convert the carboxylic acid to an amide.

Rationale: Direct amidation of esters requires high temperatures and strong nucleophiles (amines), which would trigger SNAr at the C4-Br[2]. Converting the acid to an acid chloride using oxalyl chloride allows amidation to proceed rapidly at 0 °C to room temperature, preserving the bromide.

Step-by-Step Methodology:

  • Activation: Suspend the carboxylic acid from Protocol A (1.0 eq) in anhydrous DCM (0.2 M). Add catalytic DMF (2 drops), followed by oxalyl chloride (1.5 eq) dropwise at 0 °C. Stir for 2 hours at room temperature until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride.

  • Amidation: Redissolve the acid chloride in anhydrous DCM and cool to 0 °C. Add the desired amine (1.2 eq) and triethylamine (2.0 eq). Stir for 1 hour.

  • Workup: Wash with saturated NaHCO₃, dry the organic layer, and concentrate to isolate the chemoselectively derived 3-carboxamide.

References

  • Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin.Beilstein Journal of Organic Chemistry, 2019.
  • Chemoselective Reduction of Sterically Demanding N,N-Diisopropylamides to Aldehydes.The Journal of Organic Chemistry - ACS Publications, 2017.
  • Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology.The Journal of Organic Chemistry - ACS Publications, 2007.

Sources

Method

Hydrolysis of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate to its carboxylic acid

Efficient Saponification of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate to its Carboxylic Acid Abstract This document provides a comprehensive guide for the hydrolysis of Ethyl 4-bromo-6-(trifluoromethyl)qui...

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Author: BenchChem Technical Support Team. Date: March 2026

Efficient Saponification of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate to its Carboxylic Acid

Abstract

This document provides a comprehensive guide for the hydrolysis of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate to its corresponding carboxylic acid, 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid. This conversion is a critical step in the synthesis of various biologically active molecules and advanced intermediates in drug discovery. This guide details the underlying chemical principles, a robust step-by-step protocol for the saponification reaction, and methods for analytical validation and purification of the final product. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure.

Introduction and Scientific Background

The hydrolysis of esters to carboxylic acids is a fundamental transformation in organic synthesis. For heteroaromatic esters, such as the quinoline derivative , this reaction is typically achieved through saponification—a base-mediated hydrolysis. The presence of two strong electron-withdrawing groups, a bromine atom at the 4-position and a trifluoromethyl group at the 6-position, significantly influences the reactivity of the ester. These groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions. This increased reactivity can potentially allow for milder reaction conditions compared to esters with electron-donating substituents.

The generally accepted mechanism for base-catalyzed ester hydrolysis proceeds through a nucleophilic acyl substitution pathway. The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group. A final, rapid acid-base reaction between the newly formed carboxylic acid and the ethoxide (or another equivalent of base) drives the reaction to completion, forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product, which often precipitates from the aqueous solution.

digraph "Saponification_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

// Reactants Ester [label="Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate"]; OH_minus [label="OH⁻", shape=plaintext];

// Intermediates and Products Tetrahedral_Intermediate [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylic_Acid [label="4-bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid"]; Carboxylate [label="Carboxylate Salt", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Ethanol [label="Ethanol"]; H3O_plus [label="H₃O⁺", shape=plaintext];

// Reaction Pathway Ester -> Tetrahedral_Intermediate [label="Nucleophilic Attack"]; Tetrahedral_Intermediate -> Carboxylate [label="Collapse of Intermediate"]; Carboxylate -> Carboxylic_Acid [label="Acidification"]; Tetrahedral_Intermediate -> Ethanol [label="Leaving Group Departure", style=dashed, color="#EA4335"];

// Reagents {rank=same; Ester; OH_minus;} {rank=same; Carboxylic_Acid; H3O_plus;}

}

Figure 1: Generalized mechanism for the base-catalyzed hydrolysis of the target ester.

Experimental Protocol: Base-Mediated Hydrolysis

This protocol is adapted from established procedures for the saponification of structurally similar quinoline esters, such as ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate[1]. The conditions have been optimized to account for the specific electronic properties of the 4-bromo-6-(trifluoromethyl) substituted quinoline core.

Materials and Equipment

Reagents:

  • Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate

  • Sodium Hydroxide (NaOH), pellets or pearls

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated (37%) or 10N solution

  • Ethanol (optional, for recrystallization)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator

Step-by-Step Procedure
digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#34A853"];

// Workflow Steps Start [label="Start: Dissolve Ester in 10% NaOH (aq)", shape=ellipse, fillcolor="#FBBC05"]; Reflux [label="Heat to Reflux (e.g., 100-110°C)\nMonitor by TLC/LC-MS"]; Cool [label="Cool Reaction to 0°C"]; Acidify [label="Acidify with HCl to pH ~1-2"]; Precipitate [label="Precipitate Forms"]; Filter [label="Filter the Solid Product"]; Wash [label="Wash with Cold Water"]; Dry [label="Dry the Product"]; Purify [label="Optional: Recrystallization", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Pure Carboxylic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Reflux; Reflux -> Cool; Cool -> Acidify; Acidify -> Precipitate; Precipitate -> Filter; Filter -> Wash; Wash -> Dry; Dry -> Purify; Purify -> End; }

Figure 2: Workflow for the hydrolysis and isolation of the carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate (1.0 equivalent).

  • Addition of Base: Prepare a 10% (w/v) aqueous solution of sodium hydroxide. For every 1 gram of the starting ester, use approximately 10-15 mL of the 10% NaOH solution. This ensures a significant excess of both water and hydroxide ions to drive the reaction to completion. Add the NaOH solution to the round-bottom flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable. A typical reaction time is 1-3 hours.

  • Workup - Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Then, cool the flask in an ice bath to 0°C.

  • Workup - Acidification: While stirring the cold reaction mixture, slowly add concentrated or 10N hydrochloric acid dropwise. The product will begin to precipitate as the solution becomes acidic. Continue adding acid until the pH of the solution is approximately 1-2.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the isolated solid under vacuum to a constant weight. The product at this stage is often of sufficient purity for many applications.

Purification

For applications requiring higher purity, the crude 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid can be purified by recrystallization.

  • Solvent Selection: Screen for a suitable recrystallization solvent. Ethanol, or a mixture of ethanol and water, is often a good starting point for quinoline carboxylic acids. The ideal solvent should fully dissolve the compound at elevated temperatures and allow for precipitation upon cooling.

  • Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Analytical Validation

The identity and purity of the starting material and the final product should be confirmed by standard analytical techniques.

Technique Starting Ester (Expected) Carboxylic Acid (Expected)
Appearance White to off-white solidWhite to yellow solid[2]
¹H NMR Signals for ethyl group (triplet ~1.4 ppm, quartet ~4.5 ppm). Aromatic protons in the 7.5-9.0 ppm range.Absence of ethyl group signals. A broad singlet for the carboxylic acid proton (>10 ppm). Aromatic protons in the 7.5-9.0 ppm range.
¹³C NMR Signals for ethyl group (~14 ppm, ~62 ppm). Carbonyl signal around 165 ppm. Aromatic and quinoline carbons in the 110-150 ppm range.Absence of ethyl group signals. Carbonyl signal shifted slightly, around 168-172 ppm. Aromatic and quinoline carbons in the 110-150 ppm range.
LC-MS A single major peak with m/z corresponding to [M+H]⁺.A single major peak with m/z corresponding to [M+H]⁺ (a decrease of 28 amu from the ester).
IR Spectroscopy Strong C=O stretch around 1720 cm⁻¹. C-O stretch around 1250 cm⁻¹.Broad O-H stretch from ~2500-3300 cm⁻¹. Strong C=O stretch around 1700 cm⁻¹.

Note: The exact chemical shifts in NMR will depend on the solvent used. The data presented here are representative values for this class of compounds.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature. Insufficient amount of base.Increase reaction time and monitor by TLC/LC-MS. Ensure an adequate excess of NaOH is used.
Low Yield Product is partially soluble in the acidic aqueous solution. Incomplete precipitation.Ensure the solution is sufficiently acidic (pH 1-2) and thoroughly cooled before filtration. If significant product remains in the filtrate, it can be extracted with an organic solvent like ethyl acetate.
Side Reactions Prolonged heating at high temperatures in strong base can potentially lead to nucleophilic aromatic substitution of the bromine, although this is less likely under these conditions.Monitor the reaction closely and avoid unnecessarily long reaction times.
Product is an oil or does not precipitate The product may have a lower melting point or higher solubility than expected.If an oil forms, try to induce crystallization by scratching the inside of the flask. If it remains an oil or is soluble, extract the acidified solution with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Safety Precautions

  • Handle sodium hydroxide and concentrated hydrochloric acid with extreme care. They are corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • The trifluoromethyl group can be a source of fluoride ions under harsh conditions, although this is not expected here. Be mindful of proper waste disposal procedures.

References

  • Journal of Organic Chemistry. (2009). Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. ACS Publications. [Link]

  • MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Royal Society of Chemistry. (2018). Supporting Information for: A mild and efficient method for the synthesis of ethyl quinoline-3-carboxylates. [Link]

  • MDPI. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [Link]

  • PubMed Central (PMC). (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]

  • Student Doctor Network Forums. (2016). increasing the rate of ester hydrolysis. [Link]

  • Taylor & Francis Online. (2021). Phosphoester hydrolysis promoted by quinoline functionalized Ni(II) and Zn(II) complexes. [Link]

  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Thieme. (2008). 6.3 Methyl Esters and Derivatives. [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working. [Link]

  • ResearchGate. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [Link]

  • ResearchGate. (2023). Quinolines and Sodium Hydroxide. [Link]

  • Royal Society of Chemistry. (2022). Manipulating electron transfer – the influence of substituents on novel copper guanidine quinolinyl complexes. [Link]

  • ACG Publications. (2023). Supporting Information. [Link]

  • PubChem. 4-bromo-6-(trifluoromethyl)isoquinoline. [Link]

  • Wiley Online Library. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]

  • Moshang Chemical. ethyl 4-bromo-6-chloro-7-(trifluoromethyl)quinoline-3-carboxylate. [Link]

  • NextSDS. 4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid ethyl ester. [Link]

  • Google Patents. (2015).
  • GSRS. ETHYL 6-BROMO-4-HYDROXYQUINOLINE -3-CARBOXYLATE. [Link]

  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

Sources

Application

Application Notes and Protocols for the Development of Antimalarial and Antibacterial Agents

Abstract The escalating threat of antimicrobial resistance, encompassing both drug-resistant bacteria and malaria parasites, presents one of the most significant global health challenges of our time. The discovery of nov...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating threat of antimicrobial resistance, encompassing both drug-resistant bacteria and malaria parasites, presents one of the most significant global health challenges of our time. The discovery of novel therapeutic agents is a critical priority for the scientific and medical communities. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of modern strategies and detailed protocols for the identification and validation of new antimalarial and antibacterial compounds. We will explore the synergistic relationship between phenotypic and target-based discovery paradigms, offering field-proven insights into experimental design, from high-throughput screening to in vivo validation. The protocols herein are designed to be self-validating systems, emphasizing the scientific causality behind each step to ensure technical accuracy and reproducibility.

The Modern Antimicrobial Drug Discovery Pipeline: A Conceptual Overview

The journey from a potential chemical entity to a clinical candidate is a multi-stage process requiring a strategic integration of high-throughput screening, rigorous validation, and mechanistic studies. Historically, many foundational antimicrobials were discovered through phenotypic screening—observing the effect of a compound on a whole organism without prior knowledge of its specific target.[1][2] While the advent of genomics ushered in an era of "rational" target-based design, the limitations of this approach, such as poor cell permeability of identified compounds, have led to a resurgence of interest in phenotypic methods.[1][3] Today, a successful pipeline often leverages the strengths of both, creating a complementary workflow.

The modern discovery pipeline can be visualized as a funnel, starting with a vast library of compounds and progressively narrowing down to a few promising candidates through a series of increasingly stringent assays.

Drug_Discovery_Pipeline cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical Compound_Library Compound Libraries (Natural & Synthetic) HTS High-Throughput Phenotypic Screening Compound_Library->HTS ~10^5-10^6 compounds Hits Primary Hits HTS->Hits ~0.1-1% hit rate Confirmation Hit Confirmation & Dose-Response (IC50/MIC) Hits->Confirmation Secondary_Assays Secondary Assays (Spectrum, Cytotoxicity) Confirmation->Secondary_Assays Leads Validated Leads Secondary_Assays->Leads MoA Mechanism of Action (MoA) Studies Leads->MoA SAR Structure-Activity Relationship (SAR) MoA->SAR Candidate Preclinical Candidate SAR->Candidate InVivo In Vivo Efficacy & PK/PD Modeling Candidate->InVivo IND Investigational New Drug (IND) InVivo->IND

Caption: The Antimicrobial Drug Discovery and Development Workflow.

High-Throughput Phenotypic Screening: Casting a Wide Net

Phenotypic screening allows for the unbiased identification of compounds that inhibit microbial growth under specific culture conditions.[1][4] This approach inherently selects for molecules with the necessary properties to cross cellular membranes and interact with a target in its native environment. Natural products have historically been a rich source for such discoveries, providing diverse chemical scaffolds that have formed the basis for many existing therapies, including the antimalarial artemisinin and numerous antibiotics.[5][6][7]

Application Note: Designing a Whole-Cell High-Throughput Screen (HTS)

The success of an HTS campaign hinges on the careful design of the primary assay. It must be robust, reproducible, and scalable for automation.

  • Causality in Assay Choice: The primary goal is to measure the inhibition of microbial proliferation. For bacteria, this is often a simple turbidity measurement (Optical Density at 600 nm, OD600), which directly correlates with cell number. For slow-growing organisms or to gain more sensitivity, metabolic indicators like resazurin (which changes color upon reduction by viable cells) are used. For intracellular parasites like Plasmodium falciparum, DNA replication is a reliable proxy for growth, which can be quantified using DNA-intercalating dyes like SYBR Green I.[8]

  • Compound Libraries: Screening campaigns utilize large and diverse chemical libraries. These can include natural product libraries, which offer high structural diversity, and synthetic molecule libraries, which can be designed for specific chemical properties.[9][10] More than half of the antibiotics currently on the market are derived from natural products.[9][10]

  • Self-Validation through Controls: Every assay plate must include controls to ensure data integrity.

    • Negative Control (0% Inhibition): Microbes treated with the compound solvent (typically DMSO). This defines the baseline for normal growth.

    • Positive Control (100% Inhibition): Microbes treated with a known, potent antimicrobial (e.g., Chloroquine for sensitive malaria strains, Gentamicin for bacteria). This confirms the assay can detect inhibition.

HTS_Workflow start Start: Prepare Master Plates (Compounds in DMSO) prep_assay Dispense Compounds & Controls into 384-well Assay Plates start->prep_assay add_culture Add Microbial Culture (Bacteria or P. falciparum) prep_assay->add_culture incubate Incubate under Growth Conditions (e.g., 37°C, 24-72h) add_culture->incubate add_reagent Add Detection Reagent (e.g., Resazurin, SYBR Green I) incubate->add_reagent read Read Plates (Fluorescence/Absorbance) add_reagent->read analyze Data Analysis: Calculate % Inhibition, Z'-factor read->analyze end Identify Primary Hits analyze->end

Caption: General workflow for a high-throughput phenotypic screen.

Protocol 1: Whole-Cell Antimalarial Screen (P. falciparum)

This protocol describes a SYBR Green I-based fluorescence assay to screen for compounds active against the asexual blood stage of Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., drug-sensitive 3D7 strain)[8]

  • Human O+ erythrocytes

  • Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate, gentamicin)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I)

  • Black, clear-bottom 384-well microplates

  • Compound library, positive control (e.g., Artemisinin, Chloroquine), negative control (DMSO)

Methodology:

  • Parasite Culture Preparation: Synchronize parasite cultures to the ring stage. Prepare an asynchronous culture suspension at 2% parasitemia and 1% hematocrit in complete medium.

    • Causality: Using an asynchronous culture allows for the identification of compounds that act on any phase of the asexual lifecycle (ring, trophozoite, schizont).

  • Plate Preparation: Using an automated liquid handler, dispense 50 nL of compounds and controls from the master plates into the 384-well assay plates.

  • Cell Addition: Add 50 µL of the parasite culture suspension to each well.

  • Incubation: Seal the plates and incubate for 72 hours under standard parasite culture conditions (37°C, 5% O₂, 5% CO₂, 90% N₂).

    • Causality: A 72-hour incubation period allows for one and a half full asexual cycles, providing a robust window to observe growth inhibition.

  • Lysis and Staining: Add 10 µL of SYBR Green I lysis buffer to each well. Seal and incubate in the dark at room temperature for at least 1 hour (or overnight at 4°C).

    • Causality: The buffer lyses the erythrocytes and parasite membranes, releasing parasite DNA, which is then stained by the SYBR Green I dye.

  • Data Acquisition: Read the fluorescence intensity of each well using a plate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound relative to the positive and negative controls. Compounds showing inhibition above a defined threshold (e.g., >50%) are considered primary hits.

Protocol 2: Whole-Cell Antibacterial Screen

This protocol describes an absorbance-based broth microdilution assay to screen for compounds active against a bacterial pathogen like Escherichia coli.

Materials:

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Growth medium (e.g., Mueller-Hinton Broth - MHB)

  • Clear, flat-bottom 384-well microplates

  • Compound library, positive control (e.g., Ciprofloxacin), negative control (DMSO)

Methodology:

  • Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the overnight culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plates.

    • Causality: A standardized inoculum is critical for reproducibility, as the final MIC value can be affected by the initial bacterial density.

  • Plate Preparation: Dispense 50 nL of compounds and controls into the 384-well assay plates.

  • Cell Addition: Add 50 µL of the prepared bacterial inoculum to each well.

  • Incubation: Cover the plates and incubate for 18-24 hours at 37°C with shaking.

    • Causality: Incubation for 18-24 hours allows for sufficient bacterial growth in the negative control wells to achieve a robust turbidity signal.

  • Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: Normalize the OD600 values against the positive and negative controls to calculate the percentage of growth inhibition. Identify primary hits based on a pre-defined inhibition threshold.

From Hit to Lead: Confirmation and Prioritization

A primary hit from an HTS is not a drug candidate; it is merely a starting point. The subsequent hit-to-lead phase aims to confirm activity, determine potency, and triage compounds based on desirable properties.

Application Note: Determining Compound Potency (IC₅₀/MIC)

The first step after a primary screen is to confirm the activity of the hits and determine their potency. This is done by generating a dose-response curve, from which a 50% inhibitory concentration (IC₅₀ for parasites) or a Minimum Inhibitory Concentration (MIC for bacteria) can be calculated.[11]

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro. It is a key metric for antimalarial potency.

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] This is the gold standard for quantifying antibacterial potency.[11][13]

Protocol 3: Determining MIC by Broth Microdilution

This method is considered the reference standard for quantitative antimicrobial susceptibility testing.[11]

Materials:

  • Confirmed hit compounds

  • Bacterial strain and MHB media

  • 96-well clear, U-bottom microplates

Methodology:

  • Compound Dilution: Prepare a 2-fold serial dilution of each hit compound in a 96-well plate. A typical range might be from 64 µg/mL down to 0.06 µg/mL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described in Protocol 2 (final concentration of 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions, as well as to a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).

Data Presentation: Sample MIC Data Table

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Cmpd-A012>64>64
Cmpd-B088416
Ciprofloxacin0.50.0150.25

Understanding the "How": Mechanism of Action (MoA) Elucidation

For a lead compound to be successfully optimized, understanding its molecular target and mechanism of action (MoA) is crucial. A phenotypic screen identifies that a compound works, but MoA studies reveal how it works. This knowledge is vital for improving potency and selectivity while minimizing off-target effects.

Modern approaches to de-convolute the target of a phenotypically active compound are diverse. One powerful strategy involves generating compound-resistant mutants and sequencing their genomes to identify mutations in the putative target gene. Another approach is transcriptional profiling, which analyzes how the expression of all genes in the pathogen changes in response to the compound.[14] The resulting expression signature can often be matched to the signatures of known drugs, thereby revealing the compound's MoA.[14]

MoA_Workflow cluster_genetics Genetic Approaches cluster_omics Omics Approaches start Start: Validated Lead Compound resistance Generate & Select Resistant Mutants start->resistance transcriptomics Transcriptional Profiling (RNA-Seq) start->transcriptomics proteomics Thermal Proteome Profiling or Chemical Proteomics start->proteomics wgs Whole Genome Sequencing (WGS) of Mutants resistance->wgs identify_mutations Identify Candidate Target Gene(s) wgs->identify_mutations validated_target Validated Target identify_mutations->validated_target compare Compare to Reference Compound Signatures transcriptomics->compare proteomics->compare compare->validated_target

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common experimental challenges with in-depth, evidence-based solutions to help you improve your reaction yields and product purity.

The synthesis of this quinoline derivative is typically approached in two main stages:

  • The Gould-Jacobs Reaction: Formation of the quinoline core structure, yielding the 4-hydroxy (or 4-quinolone) intermediate.

  • Halogenation: Conversion of the 4-hydroxy group to the target 4-bromo group.

Each stage presents unique challenges. This guide provides detailed troubleshooting FAQs, optimized protocols, and the chemical reasoning behind our recommendations.

Overall Synthetic Workflow

Synthetic_Workflow A 4-(Trifluoromethyl)aniline + Diethyl Ethoxymethylenemalonate (DEEM) B Step 1: Condensation & High-Temperature Cyclization (Gould-Jacobs Reaction) A->B Heat C Ethyl 4-hydroxy-6-(trifluoromethyl) quinoline-3-carboxylate B->C Forms Quinolone Core D Step 2: Bromination (e.g., with POBr3) C->D Halogenating Agent E Ethyl 4-bromo-6-(trifluoromethyl) quinoline-3-carboxylate D->E Final Product

Caption: High-level overview of the synthetic pathway.

Part 1: The Gould-Jacobs Reaction Stage

This foundational step involves the condensation of 4-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced intramolecular cyclization to form the quinoline ring system.[1] This reaction is powerful but notoriously demanding due to the high temperatures required for the cyclization step.[2]

Reaction Mechanism

Gould_Jacobs cluster_0 Step 1A: Condensation cluster_1 Step 1B: Thermal Cyclization A 4-(Trifluoromethyl)aniline C Anilidomethylenemalonate Intermediate A->C + B DEEM B->C D Anilidomethylenemalonate Intermediate C->D - EtOH E 6-Electron Electrocyclization D->E Heat (>250 °C) F Ethyl 4-hydroxy-6-(trifluoromethyl) quinoline-3-carboxylate E->F - EtOH

Caption: Mechanism of the Gould-Jacobs reaction.

Frequently Asked Questions & Troubleshooting

Q1: My initial condensation reaction to form the anilidomethylenemalonate intermediate is slow or gives a low yield. What can I do?

Answer: This is a common issue often related to suboptimal reaction conditions. The condensation is a reversible nucleophilic substitution, and its efficiency depends on effectively removing the ethanol byproduct to drive the equilibrium forward.[3]

  • Causality: Insufficient heat or failure to remove ethanol can stall the reaction.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction mixture is heated to 100-130 °C. This provides enough energy for the reaction without causing premature decomposition.[4]

    • Byproduct Removal: If running at atmospheric pressure, ensure your setup allows for the distillation of ethanol as it forms. Alternatively, removing ethanol under reduced pressure after an initial heating period can effectively drive the reaction to completion.[1]

    • Microwave Irradiation: Consider using a microwave reactor. This method can drastically reduce reaction times (from hours to minutes) and often improves yields by providing rapid, uniform heating.[5][6] A typical starting point is heating a neat mixture of the aniline and DEEM at 170 °C for 7-10 minutes.[5]

Q2: The high-temperature cyclization step is not proceeding to completion, resulting in a low yield of the quinolone. How can I improve this?

Answer: The cyclization step has a high activation energy barrier and requires significant thermal input, typically temperatures of 250 °C or higher.[1][2] Failure to reach and maintain this temperature is the most common reason for incomplete reactions.

  • Causality: Insufficient thermal energy prevents the 6-electron electrocyclization required for ring closure.

  • Troubleshooting Steps:

    • High-Boiling Solvents: Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to achieve and maintain the necessary temperature (250 °C).[4][7] The reaction is typically run for 30-60 minutes under these conditions.

    • Microwave-Assisted Synthesis: This is an excellent alternative. Microwave heating can achieve very high temperatures (250-300 °C) in sealed vessels, leading to complete cyclization in minutes.[6] An optimal condition can be found by screening, for instance, 300 °C for 5 minutes has been reported to give high yields.[1][6]

    • Eaton's Reagent: For a milder alternative, consider using Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid). This reagent facilitates cyclization at much lower temperatures (80-100 °C) over a couple of hours, avoiding the degradation issues associated with extreme heat.[5]

Q3: I'm observing significant tar and polymer formation during the thermal cyclization. How can this be minimized?

Answer: Tar formation is a direct consequence of thermal decomposition. While high temperatures are necessary, prolonged exposure can degrade both the starting materials and the product, leading to polymerization and reduced yields.[2][8]

  • Causality: The high thermal stress of the reaction causes unwanted side reactions and decomposition.

  • Troubleshooting Steps:

    • Optimize Reaction Time: The goal is to heat the reaction for the minimum time required for complete cyclization. Monitor the reaction closely by TLC or LC-MS. Studies have shown that at 300 °C, increasing the reaction time from 5 to 10 minutes can actually decrease the isolated yield due to degradation.[6]

    • Adopt Milder Methods: As mentioned above, using microwave irradiation or Eaton's reagent can significantly reduce the incidence of tarring by shortening reaction times or lowering the required temperature.[5][6]

Data Summary: Cyclization Methodologies
MethodologyTypical TemperatureTypical TimeTypical YieldAdvantagesDisadvantages
Conventional Heating 250-260 °C30-60 min50-70%Simple setupHigh potential for tarring, requires high-boiling solvents.[4]
Microwave Irradiation 250-300 °C5-15 min45-85%Rapid, high yields, efficient heating.[1][6]Requires specialized equipment.
Eaton's Reagent 80-100 °C2 hours70-95%Mild conditions, high yields, less charring.[5]Reagent is corrosive and requires careful handling.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

This protocol is adapted from established microwave synthesis procedures.[1][6]

  • Reaction Setup: In a 5 mL microwave vial equipped with a magnetic stir bar, add 4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1-1.5 eq).

  • Microwave Irradiation (Condensation): Seal the vial and heat the mixture to 130 °C for 10 minutes in a microwave reactor.

  • Microwave Irradiation (Cyclization): Without isolating the intermediate, increase the temperature to 250 °C and hold for 15 minutes. Caution: This reaction will generate significant pressure.

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with a small amount of cold diethyl ether or acetonitrile to remove residual high-boiling impurities. Dry the resulting solid under vacuum.

Part 2: Bromination of the 4-Quinolone Intermediate

The conversion of the stable 4-hydroxyquinoline (which exists predominantly as the 4-quinolone tautomer) to the 4-bromoquinoline is the final key step. This transformation typically requires a potent halogenating agent capable of activating the hydroxyl group.

Reaction Workflow

Bromination_Workflow Start Ethyl 4-hydroxy-6-(trifluoromethyl) quinoline-3-carboxylate Reagent Add Brominating Agent (e.g., POBr3 or PBr3) under anhydrous conditions Start->Reagent Reaction Heat to Reflux (e.g., 80-110 °C) Reagent->Reaction Workup Careful Quenching (e.g., pour onto ice) Reaction->Workup Purify Extraction & Purification (Column Chromatography or Recrystallization) Workup->Purify End Final Product Purify->End

Caption: Step-by-step bromination process flow.

Frequently Asked Questions & Troubleshooting

Q1: What is the most reliable method to convert the 4-hydroxy group to a 4-bromo group?

Answer: Direct bromination using phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) is a standard and effective method. An alternative, often used for difficult substrates, is a two-step process involving conversion to the more reactive 4-chloro intermediate with phosphorus oxychloride (POCl₃), followed by a halogen exchange reaction.[9] For this guide, we will focus on the more direct single-step bromination.

  • Chemical Principle: Reagents like POBr₃ act as both a brominating and a dehydrating agent, converting the C=O of the quinolone into a C-Br bond via a reactive intermediate. The reaction is often performed neat or in a high-boiling non-polar solvent.

Q2: My bromination reaction is incomplete or results in significant decomposition. What are the critical parameters to control?

Answer: This transformation is sensitive to reaction conditions. Incomplete reactions often stem from insufficient activation, while decomposition is caused by excessive heat or the presence of water.

  • Causality: The 4-quinolone is a stable, amide-like system. Harsh conditions are needed, but can also degrade the molecule, particularly the ethyl ester moiety.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Water will rapidly quench the phosphorus-based halogenating agents. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Add the brominating agent slowly at a lower temperature (e.g., 0 °C) before gradually heating to reflux (typically 80-110 °C). This prevents an uncontrolled exotherm. Monitor the reaction by TLC until the starting material is consumed to avoid prolonged heating.

    • Reagent Stoichiometry: Use a moderate excess of the brominating agent (e.g., 3-5 equivalents) to ensure the reaction goes to completion, but avoid a large excess which can complicate the workup and increase side reactions.

Q3: The workup procedure is messy, and purification of the final product is difficult. Any suggestions?

Answer: The workup for reactions involving phosphorus halides can be challenging due to their vigorous reaction with water and the formation of phosphoric acids.

  • Causality: The crude product is often mixed with acidic byproducts and unreacted reagent.

  • Troubleshooting Steps:

    • Careful Quenching: After cooling the reaction mixture, quench it by pouring it slowly onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the excess reagent and precipitate the crude product.

    • Neutralization and Extraction: Neutralize the acidic aqueous solution carefully with a base (e.g., solid NaHCO₃ or aqueous NaOH) until it is slightly basic (pH 8-9). Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Systematic Purification: The crude product is rarely pure.

      • Column Chromatography: This is often the most effective method. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for elution.[10]

      • Recrystallization: If the crude product is a solid, recrystallization from a solvent system like ethanol/water can be effective for removing impurities.[10]

Experimental Protocol: Direct Bromination
  • Reaction Setup: In an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, place Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq).

  • Reagent Addition: Add phosphorus oxybromide (POBr₃, 3.0 eq) portion-wise at 0 °C.

  • Reaction: Slowly warm the mixture to 110 °C and maintain it at reflux for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto a stirred slurry of ice (~10 g of ice per 1 g of starting material).

  • Workup: Continue stirring until all the ice has melted. Adjust the pH to ~8 with a saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate.

Part 3: General Purification Troubleshooting

Choosing the right purification strategy is critical for obtaining a high-purity final product.

Purification Decision Workflow

Purification_Decision Start Crude Product IsSolid Is the crude product a solid? Start->IsSolid TLC_Check Does TLC show major impurities? IsSolid->TLC_Check Yes Column Perform Column Chromatography IsSolid->Column No (Oil) Recrystallize Attempt Recrystallization TLC_Check->Recrystallize No (Minor Impurities) TLC_Check->Column Yes (Major Impurities) Success Is the product pure by NMR/LCMS? Recrystallize->Success Column->Success Success->Column No End Pure Product Success->End Yes

Caption: Decision workflow for purification strategy.

IssuePossible CauseRecommended Solution
Product "oils out" during recrystallization. The solution is supersaturated, or the cooling rate is too fast.1. Reheat the solution to re-dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to RT). 4. Scratch the inside of the flask with a glass rod to induce nucleation.[10]
Poor recovery after recrystallization. The product is too soluble in the chosen solvent, or too much solvent was used.1. Cool the filtrate in an ice bath to maximize precipitation. 2. If recovery is still low, consider a different solvent system where the product has lower solubility at cold temperatures. 3. In subsequent attempts, use the absolute minimum amount of hot solvent to dissolve the crude material.[10]
Product from column chromatography is still impure. Poor separation of spots on TLC; column was overloaded.1. Re-run the column using a shallower solvent gradient to improve separation. 2. Ensure the amount of crude material loaded is no more than 1-5% of the mass of the silica gel. 3. Consider a secondary purification step like recrystallization.
Final product is colored. Persistent colored impurities are present.1. During recrystallization, add a small amount of activated charcoal to the hot solution and filter it through celite before cooling. 2. A second purification by column chromatography may be necessary.[10]
References
  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Gould-Jacobs reaction - wikidoc. (2012, August 9). Retrieved March 20, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025, November 13). Retrieved March 20, 2026, from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 - Biotage. (n.d.). Retrieved March 20, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3). Retrieved March 20, 2026, from [Link]

  • Synthesis of Ethyl 6-Bromo-4-chloro-7-fluoroquinoline-3-carboxylate - Scribd. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. (n.d.). Retrieved March 20, 2026, from [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Purification of Crude Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 4-br...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate. This guide is designed to offer practical, experience-driven advice to overcome common challenges in obtaining this key pharmaceutical intermediate in high purity.

I. Understanding the Molecule and Potential Impurities

Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate is a complex molecule with several reactive sites. Its purification can be challenging due to its potential for degradation and the presence of closely related impurities. The quinoline core, being a nitrogen-containing heterocycle, can interact with acidic stationary phases like silica gel, leading to purification issues.[1] The presence of a bromine atom introduces the possibility of dehalogenation, while the trifluoromethyl group can influence the molecule's solubility and electronic properties.[2][3]

Potential Impurities to Consider:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Isomers: Positional isomers formed during the synthesis.

  • Hydrolysis Product: The corresponding carboxylic acid from the hydrolysis of the ethyl ester.

  • Dehalogenated Product: The debrominated analog, ethyl 6-(trifluoromethyl)quinoline-3-carboxylate.[2]

  • Byproducts from Side Reactions: Other unforeseen reaction products.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate?

A1: The two most effective and commonly used methods for the purification of this compound are flash column chromatography on silica gel and recrystallization .[4] The choice between these methods will depend on the scale of your purification, the nature of the impurities, and the initial purity of your crude material.

Q2: My compound appears to be degrading on the silica gel column. What are the likely causes and how can I prevent this?

A2: Degradation on silica gel is a common issue for nitrogen-containing heterocycles due to the acidic nature of the silica.[1] This can lead to streaking, tailing of the compound spot on TLC, and ultimately, lower yields. Here are some strategies to mitigate this:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent.[4][5]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[4]

  • Minimize Contact Time: Run the column as a "flash" chromatography to reduce the time your compound spends on the stationary phase.[6]

Q3: I am having difficulty finding a suitable solvent system for column chromatography. What is a good starting point?

A3: A systematic approach using Thin Layer Chromatography (TLC) is the best way to determine an appropriate solvent system.[6] A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[5]

  • If your compound has a low Rf value (sticks to the baseline), increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • If your compound has a high Rf value (runs with the solvent front), decrease the polarity by increasing the proportion of the non-polar solvent.

  • For this specific class of compounds, a mixture of hexanes and ethyl acetate is a common starting point.[4]

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or is too concentrated. To address this:

  • Slow Down the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Use a More Dilute Solution: Add more hot solvent to the mixture to ensure the compound remains dissolved until the solution has cooled sufficiently for crystal nucleation to occur.

  • Change the Solvent System: A single solvent may not be ideal. Try a binary solvent system where the compound is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent is added dropwise until the solution becomes slightly turbid.[7]

III. Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols for the two primary purification methods, along with troubleshooting tips integrated into the workflow.

A. Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

Experimental Protocol:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

    • Visualize the spots under UV light.

    • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[8]

  • Column Preparation:

    • Select a column with an appropriate diameter and length for the amount of crude material (a general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[9]

    • Dry-pack the column with silica gel.

    • Alternatively, create a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly.[1]

    • Add a layer of sand to the top of the silica gel to prevent disturbance during solvent addition.[9]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent and carefully load it onto the column. This method is quicker but may lead to broader bands.

  • Elution and Fraction Collection:

    • Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Gradually increase the polarity of the eluent (gradient elution) to elute your compound and then any more polar impurities.[8] For example, you can increase the ethyl acetate percentage in steps (e.g., 90:10, 85:15, etc.).

    • Collect fractions in test tubes and monitor the elution by TLC.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate.

Troubleshooting Column Chromatography:

Problem Potential Cause Solution
Compound Streaking/Tailing Interaction with acidic silica.Add 0.1-1% triethylamine to the eluent.[1][4]
Poor Separation of Spots Inappropriate solvent system.Re-optimize the solvent system using TLC to achieve a larger ΔRf between your product and impurities.[6]
Compound Crashing on the Column Low solubility in the eluent.Load the sample using the dry loading method.[4]
Decomposition on the Column Compound is sensitive to silica.Use a less acidic stationary phase like neutral alumina or minimize contact time with flash chromatography.[4]
B. Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.

Experimental Protocol:

  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[10]

    • Good single solvents to try include ethanol, isopropanol, ethyl acetate, and toluene.

    • A binary solvent system, such as ethyl acetate/hexanes or ethanol/water, can also be effective.[7]

    • The ideal solvent will dissolve the compound when hot but not when cold.[10]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow down the cooling and can lead to the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[1]

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

    • Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

Problem Potential Cause Solution
Oiling Out Solution is too concentrated or cooled too quickly.Add more hot solvent and allow for slower cooling.
No Crystal Formation Solution is too dilute or supersaturated.Evaporate some of the solvent to concentrate the solution. Try scratching the flask or adding a seed crystal.
Low Recovery Compound is too soluble in the cold solvent.Place the flask in an ice bath or even a freezer for a longer period to maximize precipitation. Ensure you are not using too much solvent.
Impure Crystals Impurities co-crystallized with the product.The chosen solvent may not be selective enough. Try a different solvent or a second recrystallization step.

IV. Visualization of Workflows

Purification Decision Workflow

Purification_Decision_Workflow start Crude Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate tlc Perform TLC Analysis start->tlc decision_purity Initial Purity Assessment tlc->decision_purity high_purity High Purity (>90%)? decision_purity->high_purity Yes low_purity Low Purity (<90%)? decision_purity->low_purity No recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography analyze Analyze Purity (TLC, NMR, HPLC) recrystallization->analyze column_chromatography->analyze final_product Pure Product analyze->final_product

Caption: Decision tree for selecting the primary purification method.

Troubleshooting Column Chromatography Workflow

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Troubleshooting

Side product formation in the synthesis of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here, we address specific challenges, particularly the formation of side products, in a practical question-and-answer format.

Overview of the Synthetic Pathway

The synthesis of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate is typically achieved via a two-stage process. The first stage involves the construction of the quinoline core using the Gould-Jacobs reaction, followed by the conversion of the 4-hydroxy group to the target 4-bromo substituent.[1][2] Understanding the mechanism and potential pitfalls of each stage is crucial for minimizing impurity formation and maximizing yield.

Synthesis_Overview cluster_stage1 Stage 1: Gould-Jacobs Reaction cluster_stage2 Stage 2: Halogenation A 2-Amino-5-(trifluoromethyl)aniline C Intermediate Enamine A->C + B (Condensation) B Diethyl ethoxymethylenemalonate (DEEM) D Ethyl 4-hydroxy-6-(trifluoromethyl) quinoline-3-carboxylate C->D Heat (Thermal Cyclization) E Ethyl 4-bromo-6-(trifluoromethyl) quinoline-3-carboxylate (TARGET) D->E Brominating Agent (e.g., POBr₃)

Caption: General two-stage synthetic workflow.

Troubleshooting Guide & FAQs

Question 1: My initial cyclization reaction (Gould-Jacobs) is low-yielding and produces a complex mixture. What are the likely issues?

Answer: This is a common issue often related to the thermal cyclization step. The primary culprits are incomplete reaction and thermal degradation.

  • Plausible Issue: Incomplete Cyclization.

    • Mechanism of Formation: The Gould-Jacobs reaction proceeds through an initial condensation to form an anilidomethylenemalonate intermediate, which then undergoes a high-temperature 6-electron cyclization to form the quinoline ring.[1][3] If the temperature is too low or the reaction time is too short, this intermediate will be the major component of your crude product.

    • Troubleshooting & Prevention:

      • Temperature Control: The cyclization requires significant thermal energy, typically conducted in a high-boiling solvent like diphenyl ether or Dowtherm A at temperatures between 200-250 °C.[4] Ensure your reaction reaches and maintains the target temperature.

      • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the intermediate enamine.

      • Inert Atmosphere: While not always strictly necessary, performing the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may lead to tar formation.

  • Plausible Issue: Decarboxylation.

    • Mechanism of Formation: At excessively high temperatures or during prolonged heating, the ethyl carboxylate group at the 3-position can be cleaved, leading to the formation of 4-hydroxy-6-(trifluoromethyl)quinoline.[1]

    • Troubleshooting & Prevention:

      • Avoid Overheating: Do not exceed the recommended cyclization temperature for extended periods. Once the reaction is complete by TLC/HPLC, proceed with the workup.

      • Solvent Choice: Using an appropriate high-boiling solvent helps maintain a consistent temperature and prevents localized overheating.[5]

Question 2: After the bromination step, my main impurity has a mass corresponding to the starting material, Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. How can I drive the reaction to completion?

Answer: The presence of starting material indicates incomplete halogenation. The conversion of the 4-hydroxyquinoline (which exists predominantly in its 4-oxo tautomeric form) to the 4-bromoquinoline requires a potent halogenating agent.[1]

  • Plausible Issue: Insufficient Reagent or Reactivity.

    • Mechanism: Reagents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and a bromide source are used to convert the hydroxyl/oxo group into the bromide. This reaction can be sluggish if the reagents are old or if stoichiometry is insufficient.

    • Troubleshooting & Prevention:

      • Reagent Quality: Use freshly opened or properly stored phosphorus halides. These reagents are sensitive to moisture and can degrade over time.

      • Stoichiometry: Increase the equivalents of the brominating agent. An excess (e.g., 2-5 equivalents) is often used to ensure complete conversion.

      • Temperature and Time: Ensure the reaction is heated sufficiently (often to reflux) for an adequate duration. Monitor the reaction progress by TLC or LC-MS. A typical procedure involves heating with POCl₃ for several hours.[6]

      • Use of a Catalyst: In some cases, a catalytic amount of a tertiary amine or DMF can accelerate the reaction, although this can also lead to other side products if not controlled.

Question 3: I've isolated a significant side product with a molecular weight that is 17 units lower than my target product. What is it and how is it formed?

Answer: This mass difference strongly suggests the presence of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate .

  • Plausible Identity: Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate.

    • Mechanism of Formation: This side product is common if the bromination is attempted using a two-step procedure (e.g., conversion to the chloro-intermediate with POCl₃ followed by a Finkelstein reaction with a bromide salt) and the second step is incomplete. It can also form if your bromide source is contaminated with chloride ions or if you are using a mixed halide reagent. In many published procedures, the 4-chloro derivative is synthesized first as a stable intermediate before further reaction.[6]

    • Troubleshooting & Prevention:

      • Direct Bromination: If possible, use a direct brominating agent like POBr₃ to avoid the chloro-intermediate altogether.

      • Drive the Substitution: If using a two-step method, ensure the second step (nucleophilic substitution with bromide) goes to completion. This may require higher temperatures, longer reaction times, or the use of a phase-transfer catalyst depending on the conditions.

      • Purification: The chloro- and bromo- derivatives can often be separated by silica gel column chromatography, though their polarities are very similar.[7] Careful selection of the eluent system (e.g., a shallow gradient of ethyl acetate in hexanes) is critical.

Question 4: My final product is contaminated with an impurity that appears to have incorporated an ethoxy group according to mass spectrometry. How did this happen?

Answer: You are likely observing the formation of Ethyl 4-ethoxy-6-(trifluoromethyl)quinoline-3-carboxylate .

  • Plausible Identity: Ethyl 4-ethoxy-6-(trifluoromethyl)quinoline-3-carboxylate.

    • Mechanism of Formation: The 4-position of the quinoline ring, when activated with a leaving group like bromide or chloride, is susceptible to nucleophilic attack. If ethanol or ethoxide ions are present during the workup or a subsequent reaction step, they can displace the bromide. This has been reported as a side reaction in similar syntheses.[6] This is especially problematic if sodium ethoxide is used as a base or if ethanol is used as a recrystallization solvent at elevated temperatures.

    • Troubleshooting & Prevention:

      • Anhydrous Conditions: Ensure all reagents and solvents used after the bromination step are anhydrous.

      • Avoid Ethanolic Bases: Do not use sodium ethoxide for any deprotonation or neutralization steps. Use non-nucleophilic bases like sodium carbonate, potassium carbonate, or triethylamine.

      • Careful Solvent Selection: For purification, avoid using ethanol as a solvent for recrystallization or chromatography if possible. If it must be used, perform recrystallizations at the lowest effective temperature and for the shortest possible time. Consider alternative solvents like ethyl acetate, hexanes, or dichloromethane.[7]

Summary of Common Side Products

Side Product NameMolecular Weight ( g/mol )Δ Mass from TargetFormation StageKey Identifier
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate301.23-78.881 (Precursor)Incomplete bromination; highly polar
Intermediate Enamine347.30-32.811Incomplete cyclization; non-aromatic
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate319.68-17.432Mass is ~17u less than bromo- product
Ethyl 4-ethoxy-6-(trifluoromethyl)quinoline-3-carboxylate329.27-9.842 (Post-Bromo)Mass is ~34u less than bromo- product (Br vs OEt)
4-Hydroxy-6-(trifluoromethyl)quinoline229.16-150.951Decarboxylation; loss of ethyl carboxylate group

Note: Molecular weights are for the most common isotopes. Δ Mass is relative to the target product (MW: 365.11 g/mol ).

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic route and the key side reactions discussed.

Reaction_Pathways A Enamine Intermediate B Ethyl 4-hydroxy-6-(trifluoromethyl) quinoline-3-carboxylate A->B Thermal Cyclization (High Temp) S1 Incomplete Cyclization (Starting Material) A->S1 Insufficient Heat/Time C Ethyl 4-bromo-6-(trifluoromethyl) quinoline-3-carboxylate (TARGET PRODUCT) B->C Bromination (e.g., POBr3) S2 Decarboxylation Product (4-Hydroxy-6-(CF3)quinoline) B->S2 Excessive Heat S3 Incomplete Bromination (Starting Material) B->S3 Insufficient Brominating Agent S5 4-Chloro Product B->S5 Chlorination/ Incomplete Substitution S4 4-Ethoxy Product C->S4 Nucleophilic Attack (Ethanol/Ethoxide)

Caption: Reaction map of desired product and major side products.

Recommended Protocol: Minimizing Side Products in the Bromination Step

This protocol outlines the conversion of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate to the 4-bromo derivative using phosphorus oxychloride, a common and effective method that, if not carefully controlled, can be a source of impurities.

Materials:

  • Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous toluene, followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃, 3-5 eq) at room temperature. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench. Perform in a well-ventilated fume hood.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is neutral (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a non-ethanolic solvent system (e.g., ethyl acetate/hexanes) to obtain the pure Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate.[7]

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Wikidoc. (2012, August 9). Gould-Jacobs reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). QUINOLINE. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • YouTube. (2025, January 16). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Retrieved from [Link]

  • Molla, E., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21375. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Retrieved from [Link]

  • Aly, A. A., et al. (2020). Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. Molecular Diversity, 25, 461-471. Retrieved from [Link]

  • Perry, M. A., et al. (2014). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 57(23), 9867-9878. Retrieved from [Link]

  • Issa, F. Y., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Organic Chemistry, 3(1), 39-47. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the analytical characterization of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate, a he...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the analytical characterization of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural complexity and synthetic origin of this molecule necessitate a multi-technique, orthogonal approach to unequivocally confirm its identity, purity, and structure. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy. For each technique, we present not only the protocol but also the underlying scientific rationale for its application, comparative data, and interpretation strategies. This guide is designed to serve as a practical, in-depth resource for scientists engaged in the synthesis, quality control, and application of novel quinoline derivatives.

Introduction

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The specific compound, Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate, incorporates several key structural features: a quinoline core, a bromine atom at the 4-position, a trifluoromethyl group at the 6-position, and an ethyl carboxylate group at the 3-position. Each of these moieties imparts distinct physicochemical properties that influence the molecule's potential biological activity and require specific analytical methods for confirmation.

Robust and comprehensive characterization is a non-negotiable prerequisite for any further development, be it for drug discovery, process optimization, or regulatory submission.[3] An error in structural assignment or an oversight in purity assessment can lead to misinterpretation of biological data and significant delays in development. Therefore, employing an integrated analytical strategy is paramount.

An Integrated, Orthogonal Approach to Characterization

No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization strategy relies on an orthogonal approach, where multiple, complementary methods are used. Each technique provides a different piece of the puzzle, and their combined data build a self-validating and unambiguous profile of the compound. For instance, while NMR and MS are powerful for structure elucidation, HPLC is the gold standard for assessing purity.[3][4]

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel synthetic compound like Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate.

Analytical_Workflow cluster_Synthesis Synthesis & Isolation cluster_Characterization Orthogonal Analytical Characterization cluster_Confirmation Final Confirmation Synthesis Synthesized Compound Ethyl 4-bromo-6-(trifluoromethyl) quinoline-3-carboxylate NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Primary Analysis MS High-Resolution MS (HRMS) Synthesis->MS Primary Analysis HPLC Purity & Separation (RP-HPLC) Synthesis->HPLC Primary Analysis FTIR Functional Groups (FTIR) Synthesis->FTIR Primary Analysis Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed Covalent Structure MS->Structure_Confirmed Elemental Composition HPLC->Structure_Confirmed Purity Profile FTIR->Structure_Confirmed Functional Groups Confirmed

Caption: Integrated workflow for orthogonal analytical characterization.

Section 1: Elucidation of the Covalent Structure

The primary goal is to confirm that the synthesized molecule has the correct atomic connectivity as predicted by its chemical name. NMR and MS are the principal techniques for this purpose.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed covalent structure of an organic molecule in solution. For this specific compound, a suite of 1D NMR experiments—¹H, ¹³C, and ¹⁹F—is essential.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. We expect to see signals for the aromatic protons on the quinoline ring, the quartet and triplet of the ethyl group, each with characteristic chemical shifts and coupling patterns.

  • ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms. The presence of the trifluoromethyl group will cause the C6 carbon and the CF₃ carbon itself to appear as quartets due to ¹J(C-F) and ²J(C-F) coupling, respectively.[6]

  • ¹⁹F NMR (Fluorine NMR): This is a highly sensitive and specific experiment for fluorinated compounds.[7] A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group, with a chemical shift characteristic of a CF₃ group attached to an aromatic ring.[8]

Table 1: Predicted NMR Data for Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate in CDCl₃

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~8.9 - 9.1s-H-2
~8.3 - 8.5d~1-2H-5
~8.1 - 8.3s-H-7
~7.9 - 8.1d~8-9H-8
~4.4 - 4.6q~7.1-OCH₂CH₃
~1.4 - 1.6t~7.1-OCH₂CH₃
¹³C ~165s-C=O (Ester)
~150s-C-2
~147s-C-8a
~135q~3-4C-5
~131q~33C-6
~128s-C-4a
~125q~272-CF₃
~124s-C-3
~123q~4-5C-7
~122s-C-8
~120s-C-4
~62s--OCH₂CH₃
~14s--OCH₂CH₃
¹⁹F ~ -60 to -63s--CF₃

Note: Predicted values are based on typical chemical shifts for similar quinoline structures and substituent effects. Actual values may vary.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

    • Acquire a ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the ¹H signals.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This is a critical step in confirming the identity of a new compound.[9]

Causality: For Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate (C₁₃H₉BrF₃NO₂), the presence of bromine is a key identifier. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[10] Therefore, the mass spectrum will show a characteristic "doublet" for the molecular ion peak ([M]⁺ and [M+2]⁺) and any bromine-containing fragments, with the two peaks having almost equal intensity.[11] This isotopic pattern is a definitive signature for the presence of a single bromine atom.

Table 2: HRMS Data for Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate

IonElemental FormulaCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺ (⁷⁹Br)C₁₃H₁₀BrF₃NO₂⁺348.9896TBD< 5
[M+H]⁺ (⁸¹Br)C₁₃H₁₀BrF₃NO₂⁺350.9876TBD< 5

TBD: To Be Determined by experiment.

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Infusion: Introduce the sample directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) via a syringe pump. ESI is a soft ionization technique that typically keeps the molecule intact, yielding the protonated molecular ion [M+H]⁺.

  • Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).

  • Data Analysis: Determine the m/z of the observed molecular ion peaks and compare them to the calculated theoretical masses for the expected elemental formula. The mass error should ideally be less than 5 ppm.

Section 2: Purity Assessment and Quantification

Confirming the structure is only part of the process. It is equally crucial to determine the purity of the compound, as impurities can significantly impact the results of biological assays or subsequent chemical reactions.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and reliable method for assessing the purity of small organic molecules.[1][12] The principle involves separating compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Method Development Rationale:

  • Column: A C18 column is a good starting point due to the hydrophobic nature of the quinoline ring system.[13]

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is used. A gradient elution is necessary to ensure that any potential impurities, which may have very different polarities, are eluted from the column in a reasonable time with good peak shape.[1]

  • Detection: The extended aromatic system of the quinoline core suggests strong UV absorbance. A photodiode array (PDA) detector is ideal as it can acquire the full UV spectrum of the main peak, which can be used to assess peak purity and help in identifying co-eluting impurities.

Table 3: Comparative HPLC Method Conditions

ParameterMethod A (Isocratic)Method B (Gradient)Rationale for Preference
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmStandard for small molecules.
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidAcid improves peak shape for nitrogen heterocycles.
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier.
Elution 60% B10% to 95% B over 15 minGradient (Method B) is superior for purity analysis as it can resolve both early and late-eluting impurities. Isocratic runs risk co-elution or very broad peaks for impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmPDA (200-400 nm)PDA detection is preferred for assessing peak purity across the entire UV spectrum.
Expected RT ~5.2 min~9.8 minRetention time (RT) will be longer in the gradient but with better resolution.
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.[1]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL with the initial mobile phase. Filter through a 0.45 µm syringe filter.[13]

  • Injection: Inject a blank (mobile phase) to ensure the system is clean. Then, inject 10 µL of the sample solution.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). For regulatory purposes, this method must be fully validated according to ICH Q2(R1) guidelines.[3][4][14]

Section 3: Spectroscopic Confirmation

While NMR and MS provide detailed structural information, other spectroscopic techniques like FTIR offer rapid and valuable confirmation of the presence of key functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. It is an excellent tool for quickly confirming the presence of characteristic functional groups.[15]

Table 4: Key FTIR Vibrational Frequencies

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2980-2850C-H StretchAliphatic (Ethyl group)
~1720-1740C=O StretchEster Carbonyl
~1600-1450C=C & C=N StretchAromatic Ring (Quinoline)
~1300-1100C-F StretchTrifluoromethyl (-CF₃)
~1250-1000C-O StretchEster
~700-550C-Br StretchBromo-substituent
  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with expected values.

Conclusion: A Self-Validating Analytical Dossier

The characterization of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate is a case study in the necessity of a rigorous, multi-faceted analytical approach. The described workflow, from initial structural elucidation by NMR and HRMS to purity confirmation by HPLC and functional group verification by FTIR, creates a self-validating system. Each piece of data corroborates the others, leading to an unambiguous and trustworthy analytical dossier. This level of rigor is essential for ensuring data integrity in research and accelerating the journey of promising molecules from the lab to application. Adherence to established standards for data reporting, such as those proposed by IUPAC, further enhances the value and reusability of these analytical findings.[16][17]

References

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  • Abad, A., et al. (2021). Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). Molecules, 26(16), 4811. Retrieved from [Link]

  • Pérez-Pavo, M. J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(15), 4435-4445. Retrieved from [Link]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Health Canada. (2015). ICH Guidance Document: Validation of Analytical Procedures: Text and Methodology - ICH Topic Q2(R1). Retrieved from [Link]

Sources

Comparative

Analytical Platform Comparison: Benchtop vs. High-Field vs. 2D NMR

Advanced NMR Strategies for Trifluoromethylquinolines: A Comparative Guide to Benchtop, High-Field, and 2D Techniques As a Senior Application Scientist specializing in analytical chemistry, I frequently encounter the str...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced NMR Strategies for Trifluoromethylquinolines: A Comparative Guide to Benchtop, High-Field, and 2D Techniques

As a Senior Application Scientist specializing in analytical chemistry, I frequently encounter the structural ambiguities that arise during the development of fluorinated pharmaceuticals. Trifluoromethylquinolines (CF₃-quinolines) are privileged scaffolds in medicinal chemistry, forming the backbone of antimalarials like mefloquine, various kinase inhibitors, and advanced hypoxia markers such as NLTQ-1[1].

However, synthesizing these compounds often yields complex mixtures of regioisomers (e.g., distinguishing a 6-CF₃ from a 7-CF₃ quinoline). While standard ¹H and ¹³C NMR are foundational, the strategic use of ¹⁹F NMR—leveraging its 100% natural abundance, spin ½ nucleus, and high gyromagnetic ratio—is the most powerful tool for unambiguous structural elucidation[2][3].

This guide objectively compares three distinct NMR workflows—Benchtop ¹⁹F NMR , High-Field 1D Multinuclear NMR , and Advanced 2D Heteronuclear NMR (HOESY/HMBC) —detailing their performance, causality behind experimental choices, and field-proven protocols.

Selecting the right NMR technique is a balance of throughput, resolution, and the specific structural question at hand.

  • Benchtop ¹⁹F NMR (60–80 MHz): Instruments like the Thermo Scientific picoSpin or Oxford Instruments X-Pulse have revolutionized reaction monitoring. Because the ¹⁹F chemical shift range is massive (>300 ppm), even low-field instruments can easily resolve distinct fluorine environments without the need for cryogens[2][3].

  • High-Field 1D NMR (400–600 MHz): Essential for determining precise scalar couplings ( J -couplings). The strong electron-withdrawing nature of the CF₃ group splits adjacent ¹³C signals, requiring high resolution to measure ¹ JCF​ (~275 Hz), ² JCF​ (~35 Hz), and ³ JCF​ (~2 Hz) couplings[4].

  • Advanced 2D Heteronuclear NMR: When scalar coupling is insufficient to determine the exact position of the CF₃ group on the quinoline ring, 2D techniques are required. ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) detects through-space proximity (< 5 Å) between the CF₃ fluorine atoms and nearby aromatic protons[5]. ¹⁹F-¹³C HMBC detects through-bond connectivities over 2 to 3 bonds.

Table 1: Performance Comparison of NMR Platforms for CF₃-Quinoline Analysis
FeatureBenchtop ¹⁹F NMR (60-80 MHz)High-Field 1D ¹³C/¹⁹F (500+ MHz)2D ¹H-¹⁹F HOESY / ¹⁹F-¹³C HMBC
Primary Use Case Reaction monitoring, yield estimationRoutine characterization, purityRegioisomer elucidation, 3D spatial orientation
Resolution Moderate (Sufficient for ¹⁹F singlets)High (Resolves complex multiplets)High (Resolves overlapping isomers)
Sensitivity Low to Moderate (Requires ~10-50 mM)High (Cryoprobes detect <1 mM)Moderate (Requires concentrated samples, ~20 mM)
Data Acquisition Time 1–5 minutes5–30 minutes2–12 hours
Cost & Infrastructure Low (No cryogens, standard lab bench)High (Liquid He/N₂, dedicated facility)High (Requires advanced probes and software)

Analytical Workflows and Logical Decision Trees

To prevent analytical bottlenecks, workflows must be structured logically. Benchtop NMR serves as the frontline tool for synthetic chemists to confirm the consumption of CF₃-starting materials (e.g., CF₃-ynones)[4]. Once the product is purified, high-field 1D and 2D NMR are deployed to definitively map the carbon backbone and spatial geometry.

Workflow Reaction CF3-Quinoline Synthesis Benchtop Benchtop 19F NMR (Reaction Monitoring) Reaction->Benchtop Aliquot HighField High-Field 1D 1H/13C/19F (Initial Characterization) Benchtop->HighField Purified Product HOESY 2D 1H-19F HOESY (Through-Space Regioisomers) HighField->HOESY Isomer Ambiguity HMBC 2D 19F-13C HMBC (Through-Bond Connectivity) HighField->HMBC Carbon Backbone Confirmed Unambiguous Structural Elucidation HOESY->Confirmed HMBC->Confirmed

Caption: Workflow for CF3-quinoline structural elucidation from benchtop to advanced 2D NMR.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in causality to ensure scientific integrity. Every parameter choice is explained to guarantee reproducibility.

Protocol A: Rapid Reaction Monitoring via Benchtop ¹⁹F NMR

Causality: Benchtop ¹⁹F NMR is highly effective because fluorine has a 100% natural isotopic abundance and yields first-order spectra with minimal background interference[2][3].

  • Sample Preparation: Withdraw a 0.5 mL aliquot from the crude CF₃-quinoline reaction mixture.

  • Internal Standard Addition: Add 5 µL of α,α,α-trifluorotoluene (TFT). Why? TFT provides a sharp, highly stable singlet at approximately -63 ppm, acting as both a chemical shift reference and an internal standard for quantitative yield conversion[3].

  • Acquisition: Transfer to a standard 5 mm NMR tube. Acquire 16 scans on a 60 MHz benchtop spectrometer (e.g., Oxford X-Pulse).

  • Data Interpretation: Monitor the disappearance of the starting material CF₃ signal and the appearance of the product CF₃ signal (typically between -66.0 and -68.0 ppm for 2-CF₃-quinolines)[4].

Protocol B: Regioisomer Assignment via 2D ¹H-¹⁹F HOESY

Causality: When scalar coupling cannot bridge the gap between the CF₃ group and the aromatic protons, HOESY relies on the Nuclear Overhauser Effect (NOE) to transfer magnetization through space. Because paramagnetic oxygen accelerates T₁ relaxation and quenches the NOE signal, rigorous sample degassing is mandatory[6].

  • Sample Preparation: Dissolve 15-20 mg of the purified CF₃-quinoline in 0.6 mL of CDCl₃.

  • Degassing (Critical Step): Subject the NMR tube to three freeze-pump-thaw cycles on a Schlenk line, or vigorously bubble with dry Argon for 15 minutes. Why? Removing dissolved O₂ prevents signal broadening and preserves the weak heteronuclear NOE enhancements[6].

  • Parameter Optimization: Set the relaxation delay (D1) to at least 5 times the longest T₁ of the signals of interest (typically 3-5 seconds for CF₃ groups)[6].

  • Mixing Time ( tm​ ): Set the NOE mixing time to 400–600 ms. Why? Heteronuclear cross-relaxation rates are slower than homonuclear rates; a longer mixing time allows the NOE to build up between the ¹⁹F and ¹H nuclei[5].

  • Acquisition & Processing: Acquire the 2D matrix. Cross-peaks will only appear between the CF₃ group and protons located within a ~5 Å radius, definitively identifying the substitution pattern.

Magnetization F19 19F (CF3) H1 1H (Aromatic) F19->H1 HOESY (Through-Space NOE) < 5 Å C13 13C (Quinoline) F19->C13 HMBC (Through-Bond) 2-3 Bonds H1->C13 HSQC/HMBC

Caption: Magnetization transfer pathways for 19F, 1H, and 13C nuclei in CF3-quinolines.

Quantitative Data: Expected NMR Parameters

Understanding the expected chemical shifts and coupling constants is vital for verifying the success of your synthesis. The table below outlines the standard NMR parameters for CF₃-substituted quinolines based on high-field characterization[4].

Table 2: Typical NMR Parameters for CF₃-Quinolines (in CDCl₃)
Nucleus / ParameterTypical Value RangeMechanistic Cause / Structural Implication
¹⁹F Chemical Shift -66.0 to -68.0 ppmHighly shielded singlet; diagnostic for the intact CF₃ group on the heteroaromatic ring[4].
¹³C Chemical Shift (CF₃) 121.0 to 123.0 ppmAppears as a distinct quartet due to one-bond coupling with three equivalent fluorine atoms[4].
¹ JCF​ Coupling ~274 to 276 HzDirect carbon-fluorine bond. The massive coupling constant is a hallmark of the CF₃ carbon[4].
² JCF​ Coupling ~34 to 36 HzTwo-bond coupling to the adjacent quinoline ring carbon (e.g., C2 or C7). Appears as a quartet[4].
³ JCF​ Coupling ~1.5 to 2.5 HzThree-bond coupling to the next adjacent carbon. Often requires high-field (>500 MHz) to resolve[4].

Summary

For the modern drug development professional, relying solely on ¹H NMR for fluorinated heterocycles is an analytical blind spot. By integrating Benchtop ¹⁹F NMR for rapid synthetic feedback[2][3] and reserving High-Field 2D HOESY/HMBC for complex regioisomer elucidation[5][7], laboratories can create a highly efficient, self-validating pipeline for the discovery of novel trifluoromethylquinoline therapeutics.

References

  • In vitro evaluation of 4-[3-(2-nitro-1-imidazolyl)-propylamino]-7-trifluoromethylquinoline hydrochloride (NLTQ-1), a new bioreductive agent as a hypoxia marker by 19F-magnetic resonance spectroscopy (19F-MRS). PubMed (NIH). URL:[Link]

  • Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3+3] annulation between anilines and CF3-ynone. Royal Society of Chemistry (RSC). URL:[Link]

  • Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Oxford Instruments. URL:[Link]

  • Multinuclear 1D and 2D NMR with 19F-Photo-CIDNP hyperpolarization in a microfluidic chip with untuned microcoil. Nature Communications (PMC). URL:[Link]

  • Pulsed Gradient Spin-Echo (PGSE) Diffusion and 1H,19F Heteronuclear Overhauser Spectroscopy (HOESY) NMR Methods in Inorganic and Organometallic Chemistry. ACS Publications. URL:[Link]

  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculation. Semantic Scholar. URL:[Link]

Sources

Validation

The Definitive Guide to Formula Validation: A Comparative Analysis of High-Resolution Mass Spectrometry Platforms

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's elemental formula is a critical first step in structural characterization.[1] This foundational knowledge...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's elemental formula is a critical first step in structural characterization.[1] This foundational knowledge underpins everything from understanding metabolic pathways to designing synthetic routes and ensuring the quality of therapeutic oligonucleotides. While nominal mass spectrometry can provide a molecular weight, it often falls short in differentiating between isobaric compounds—molecules with the same nominal mass but different elemental compositions.[2] This guide provides an in-depth, experience-driven comparison of High-Resolution Mass Spectrometry (HRMS) platforms for robust formula validation, supported by experimental data and protocols.

The Cornerstone of Confidence: Why High-Resolution is Non-Negotiable

High-resolution mass spectrometry is defined by its ability to distinguish between ions with very close mass-to-charge ratios (m/z).[3] This capability, quantified as resolving power, is paramount for accurate mass measurement.[3][4] Unlike low-resolution instruments that measure to the nearest integer, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems provide mass measurements with high precision, often to four or more decimal places.[1] This precision allows for the confident assignment of an elemental formula.[5][6]

The core principle of formula validation via HRMS rests on two pillars:

  • Accurate Mass Measurement: By measuring the m/z of a molecular ion with high accuracy (typically with an error of less than 5 parts per million, or ppm), the number of possible elemental compositions can be drastically reduced from thousands to a handful.[7][8]

  • Isotopic Pattern Matching: Most elements exist as a mixture of stable isotopes (e.g., ¹²C and ¹³C, ³²S and ³⁴S).[9] The unique distribution of these isotopes creates a characteristic pattern in the mass spectrum. Comparing the experimentally observed isotopic pattern to the theoretical pattern for a proposed formula provides a crucial layer of confirmation.[10][11]

A Tale of Two Technologies: Q-TOF vs. Orbitrap for Formula Validation

While both Q-TOF and Orbitrap mass analyzers are mainstays in modern analytical labs, their underlying technologies present a trade-off between speed, resolution, and cost. Understanding these differences is key to selecting the right tool for your specific application.

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"QTOF" [label="{Quadrupole Time-of-Flight (Q-TOF)|Resolution: Typically 40,000 - 60,000 FWHM|Mass Accuracy: < 5 ppm|Scan Speed: Very Fast|MS/MS: Good for qualitative analysis|Cost: Generally lower than Orbitrap}", fillcolor="#FBBC05"]; "Orbitrap" [label="{Orbitrap|Resolution: Up to >140,000 FWHM (tunable)|Mass Accuracy: < 3 ppm (often < 1 ppm)|Scan Speed: Slower than Q-TOF|MS/MS: High-quality fragmentation data|Cost: Generally higher than Q-TOF}", fillcolor="#34A853"];

"HRMS_Platforms" -> "QTOF" [label="Robust & Fast"]; "HRMS_Platforms" -> "Orbitrap" [label="Highest Resolution & Accuracy"];

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}

"QTOF" -> "QTOF_Apps"; "Orbitrap" -> "Orbitrap_Apps";

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}

"QTOF" -> "Considerations" [style=dashed]; "Orbitrap" -> "Considerations" [style=dashed]; } Caption: Comparison of Q-TOF and Orbitrap HRMS platforms for formula validation.

Quadrupole Time-of-Flight (Q-TOF): The Workhorse for Speed and Robustness

Q-TOF instruments are prized for their high acquisition speed and robust performance, making them ideal for coupling with fast UHPLC separations. While their resolution is generally lower than that of Orbitraps, modern Q-TOFs routinely achieve mass accuracies of less than 5 ppm, which is sufficient for formula determination of many small molecules.[7][12]

Orbitrap: The Gold Standard for Resolution and Mass Accuracy

Orbitrap analyzers offer exceptionally high resolving power and sub-ppm mass accuracy.[10] This is particularly advantageous when analyzing complex samples where analytes of interest may have very close m/z values to matrix interferences.[6] The trade-off for this superior performance is a slower scan speed compared to Q-TOFs.

Case Study: Formula Validation of Quercetin in a Biological Matrix

To illustrate the practical application of HRMS for formula validation, we will use the flavonoid quercetin as a model compound. Quercetin and its metabolites are of significant interest in pharmaceutical and nutraceutical research.[6]

Objective: To confidently determine the elemental formula of quercetin extracted from a plasma sample using a UHPLC-Q-TOF MS system.

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"Reconstitution" -> "Autosampler" [lhead="cluster_LC_Separation"]; "Gradient_Elution" -> "Ionization" [lhead="cluster_HRMS_Analysis"]; "Data_Acquisition" -> "Peak_Detection" [lhead="cluster_Data_Processing"]; } Caption: General workflow for HRMS-based formula validation of small molecules.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.[6]

  • Vortex the mixture for 3 minutes.[6]

  • Centrifuge at 12,000 rpm for 5 minutes.[6]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[6]

2. UHPLC-Q-TOF MS Analysis

  • System: Agilent 1290 UHPLC coupled to an Agilent 6530 Accurate-Mass Q-TOF LC/MS.[11]

  • Column: C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient tailored to elute quercetin.

  • Ionization Source: Electrospray Ionization (ESI), negative ion mode.

  • Acquisition Mode: Full scan MS from m/z 100-1000. Continuous internal calibration is crucial for achieving high mass accuracy.[7][11]

Data Analysis and Formula Validation

The elemental composition of the detected peak corresponding to quercetin is determined using the instrument's software, which performs the following steps:

  • Accurate Mass Measurement: The software calculates the mass error between the measured m/z and the theoretical m/z for a list of possible elemental formulas.

  • Isotopic Pattern Matching: The software generates a theoretical isotopic distribution for the most likely formula candidates and compares it to the measured isotopic pattern, providing a matching score.

Results and Discussion

The table below summarizes the expected results for the deprotonated quercetin molecule ([M-H]⁻).

ParameterTheoretical ValueMeasured Value (Q-TOF)Measured Value (Orbitrap)
Elemental Formula C₁₅H₉O₇⁻C₁₅H₉O₇⁻C₁₅H₉O₇⁻
Theoretical m/z 301.0353--
Measured m/z -301.0361301.0355
Mass Error (ppm) -2.660.66
Isotope Pattern Match ->95%>98%

As the data shows, both high-resolution platforms can correctly identify the elemental formula of quercetin. The Q-TOF provides excellent data with a mass error well within the acceptable range of <5 ppm. The Orbitrap, with its higher resolving power, delivers even greater mass accuracy, which can be decisive when dealing with more complex molecules or challenging matrices.[10]

Fragmentation analysis (MS/MS) provides an additional layer of structural confirmation. By fragmenting the precursor ion (m/z 301.0353) and analyzing the accurate masses of the resulting product ions, we can further validate the proposed structure of quercetin.[11][12]

Conclusion: A Self-Validating System for Unambiguous Results

High-resolution mass spectrometry is an indispensable tool for the definitive determination of elemental formulas in pharmaceutical and life sciences research.[1] The choice between a Q-TOF and an Orbitrap system depends on the specific needs of the laboratory, balancing the requirements for analytical speed, resolving power, and budget.

By combining accurate mass measurement with isotopic pattern analysis and, when necessary, fragmentation data, HRMS provides a self-validating system that delivers a high degree of confidence in the assigned elemental composition. This robust foundation is essential for accelerating drug discovery, ensuring product quality, and advancing our understanding of complex biological systems.

References

  • Metlin. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Retrieved from [Link]

  • Korfmacher, W. A. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 28(11), 2263-2273.
  • Chromatography Forum. (2013, May 18). Orbitrap or QTOF. Retrieved from [Link]

  • Shibue, T., et al. (2023). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students.
  • Chem Ed. (2019, March 19). Formula determination by high resolution mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2018, October 28). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Retrieved from [Link]

  • Bristow, A. W. T. (2005). Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry.
  • Makar, A., et al. (n.d.). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Academy's Library Repository.
  • Reddit. (2024, June 6). Orbi vs Q-TOF. Retrieved from [Link]

  • Agilent Technologies. (2013, September 5). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Retrieved from [Link]

  • Friedrich Schiller University Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Retrieved from [Link]

  • Shpakov, A. O., et al. (2023). LC-HRMS for the Identification of Quercetin and Its Derivatives in Spiraea hypericifolia (Rosaceae) and Anatomical Features of Its Leaves. Plants, 12(2), 381.
  • Skyline. (n.d.). Skyline Small Molecule Quantification. Retrieved from [Link]

  • Agilent Technologies. (n.d.). UHPLC-ESI 精密質量 Q-TOF MS/MS アプローチを用いた ヒトにおけるケルセチンの代謝と バイオアベイラビリティのキャラクタリゼーション. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.
  • Haider, S. I. (2010). Validation standard operating procedures: a step-by-step guide for achieving compliance in the pharmaceutical, medical device, and biotech industries (2nd ed.). CRC Press.
  • Agilent Technologies. (2011, April 28). Agilent 6530 Accurate-Mass Q-TOF LC/MS System with Agilent 1290 Infinity LC for Multi Plant Growth Regulator Screening in Grape. Retrieved from [Link]

  • Korfmacher, W. A. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 32(12), 920-927.
  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Kumar, A., et al. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(1), 193-201.
  • Scribd. (n.d.). SOP for Analytical Method Validation 2024. Retrieved from [Link]

  • European Medicines Agency. (2011). ICH Q2(R1) Validation of analytical procedures: text and methodology.

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Comparative

Comparing the reactivity of different positions on the quinoline ring

Comparative Reactivity Guide: Site-Selective Functionalization of the Quinoline Ring 1. Executive Summary & Mechanistic Overview Quinoline (benzo[b]pyridine) presents a highly polarized electronic dichotomy that dictates...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Site-Selective Functionalization of the Quinoline Ring

1. Executive Summary & Mechanistic Overview Quinoline (benzo[b]pyridine) presents a highly polarized electronic dichotomy that dictates its site-selective reactivity. The fusion of an electron-rich carbocyclic (benzene) ring with an electron-deficient heterocyclic (pyridine) ring creates a scaffold where regioselectivity is strictly governed by the nature of the attacking reagent. The electronegative nitrogen atom withdraws electron density via both inductive and resonance effects, leaving the pyridine ring deactivated toward electrophiles but highly susceptible to nucleophilic and radical attacks. Understanding the causality behind these electronic distributions is critical for researchers and drug development professionals aiming to achieve precise, regioselective functionalization of the quinoline core.

2. Electrophilic Aromatic Substitution (EAS): Benzene Ring Dominance Mechanistic Causality Under strongly acidic conditions—such as those required for standard nitration or sulfonation—the quinoline nitrogen is rapidly protonated to form a quinolinium ion. This protonation severely exacerbates the electron deficiency of the pyridine ring, effectively shutting down electrophilic attack at positions 2, 3, or 4. Consequently, the electrophile (e.g., the nitronium ion, NO₂⁺) is directed exclusively to the carbocyclic benzene ring. Attack occurs preferentially at positions 5 and 8 because the resulting Wheland intermediates (arenium ions) allow the positive charge to be delocalized without disrupting the aromaticity of the adjacent protonated pyridine ring[1]. The steric and electronic parity between C-5 and C-8 typically results in a near-equimolar mixture of the two regioisomers[2].

Comparative Data: Nitration of Quinoline

Reagent System Target Position Yield (%) Mechanistic Driver
HNO₃ / H₂SO₄ (0 °C) C-5 ~52.3% Arenium ion stability; minimal steric hindrance[2].

| HNO₃ / H₂SO₄ (0 °C) | C-8 | ~47.7% | Arenium ion stability; slight peri-interaction with nitrogen[2]. |

Self-Validating Protocol: Regioselective Nitration

  • Activation : Cool 10 mL of concentrated H₂SO₄ to 0 °C in an ice-salt bath. Slowly add 10 mmol of quinoline dropwise. Validation: A highly exothermic reaction indicates the successful formation of the quinolinium sulfate salt.

  • Electrophile Generation : In a separate flask, prepare a nitrating mixture of fuming HNO₃ (12 mmol) and conc. H₂SO₄ (5 mL) at 0 °C.

  • Addition : Add the nitrating mixture dropwise to the quinolinium solution, strictly maintaining the internal temperature below 5 °C to prevent over-nitration or oxidative degradation of the ring.

  • Reaction & Quench : Stir for 1 hour at 0 °C. Validation: Monitor via TLC (Hexane/EtOAc 3:1); the complete disappearance of the starting material confirms reaction completion. Pour the mixture over 100 g of crushed ice.

  • Isolation : Neutralize carefully with aqueous NH₄OH to pH 8. Extract with ethyl acetate (3 x 50 mL). The 5-nitro and 8-nitro isomers can be separated via column chromatography due to their distinct dipole moments.

3. Nucleophilic Aromatic Substitution (NAS): Pyridine Ring Activation Mechanistic Causality The inherent electron deficiency of the pyridine ring makes it an ideal target for nucleophilic aromatic substitution. Position 2 is generally favored over position 4 due to the strong inductive effect of the adjacent nitrogen atom, which highly stabilizes the anionic Meisenheimer complex intermediate. The classic Chichibabin reaction utilizes a strong nucleophile (amide ion) to attack C-2. The subsequent elimination of a hydride ion—which reacts with a proton to form hydrogen gas—acts as the thermodynamic driving force, irreversibly restoring aromaticity[3].

Comparative Data: Chichibabin Amination

Substrate Target Position Yield (%) Mechanistic Driver
Quinoline C-2 55–70% Strong inductive stabilization by adjacent nitrogen[4],[3].

| 6-Methoxyquinoline| C-2 | < 50% | Electron-donating group reduces overall ring electrophilicity[5]. |

Self-Validating Protocol: Chichibabin Amination

  • Reagent Preparation : Under a strict nitrogen atmosphere, suspend 15 mmol of sodium amide (NaNH₂) in 20 mL of anhydrous toluene.

  • Substrate Addition : Add 10 mmol of quinoline dropwise at room temperature.

  • Heating & Hydride Elimination : Heat the mixture to reflux (110 °C). Validation: The continuous evolution of hydrogen gas (observable via a bubbler) confirms the elimination of the hydride ion and the forward progression of the reaction.

  • Completion : Reflux for 6–8 hours until gas evolution ceases. Validation: A deep red/brown color shift in the solution indicates the formation of the sodium salt of 2-aminoquinoline.

  • Quench & Recovery : Cool to 0 °C and carefully quench with 10 mL of cold water to hydrolyze the sodium salt. Extract with dichloromethane, dry over MgSO₄, and recrystallize from ethanol to yield pure 2-aminoquinoline.

4. Radical Substitution (Minisci Reaction): Targeting Electron Deficiency Mechanistic Causality The Minisci reaction involves the addition of nucleophilic carbon-centered radicals to protonated N-heterocycles. Protonation of the quinoline nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, increasing its reactivity toward nucleophilic radicals. Unlike NAS, which heavily favors C-2, the Minisci reaction often yields a mixture of C-2 and C-4 substituted products, as both positions are highly electrophilic in the protonated state[6].

Comparative Data: Visible-Light Minisci Alkylation

Radical Source Target Position Ratio (C-2 : C-4 : C-2,4) Mechanistic Driver
Methanol (·CH₂OH) C-2 & C-4 5 : 2 : 4 Low steric bulk allows unhindered attack at both electrophilic sites[7],[8].

| Tetrahydrofuran | C-2 & C-4 | Mixed | Higher steric bulk shifts preference slightly, but dual reactivity persists[7]. |

Self-Validating Protocol: Photoredox Minisci Alkylation

  • Reaction Assembly : In a transparent glass vial, combine 0.3 mmol of quinoline, 1.0 mL of methanol (radical precursor), and 2.0 mL of acetonitrile[7].

  • Protonation : Add 2.0 equivalents of aqueous HCl. Validation: The formation of the quinolinium chloride salt ensures the LUMO is sufficiently lowered for radical attack.

  • Irradiation : Stir the mixture under an ambient air atmosphere and irradiate with 10 W UV LEDs (λ = 390–395 nm) at room temperature[7]. Validation: The reaction mixture may exhibit fluorescence; monitor the conversion via LC-MS after 12 hours.

  • Quench & Isolation : After 24 hours, quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid. Extract with ethyl acetate, concentrate under reduced pressure, and purify via preparative TLC to isolate the distinct C-2, C-4, and C-2,4 alkylated isomers.

5. Reactivity Pathway Visualization

QuinolineReactivity Q Quinoline Ring EAS Electrophilic Substitution Q->EAS Acids/Electrophiles NAS Nucleophilic Substitution Q->NAS Bases/Nucleophiles RAD Radical Substitution (Minisci) Q->RAD Carbon Radicals Benz Benzene Ring (Electron-Rich) EAS->Benz Pyr Pyridine Ring (Electron-Deficient) NAS->Pyr RAD->Pyr Protonated State Pos58 Positions 5 & 8 (Arenium Stability) Benz->Pos58 Pos2 Position 2 (Inductive & Resonance) Pyr->Pos2 Pos24 Positions 2 & 4 (Radical Stability) Pyr->Pos24

Logical flow of quinoline site-selective functionalization based on reagent electronics.

References

  • Electrophilic Substitution in Heterocycles | PDF | Chemical Reactions | Pyridine - Scribd.1

  • Revisiting the Minisci Reaction: New Mild Amidoalkylation of Benzo-Fused N-Heteroaromatic Bases under Metal-Free Conditions | Organic Process Research & Development - ACS Publications. 6

  • Photoinduced HCl-Mediated Cross-Dehydrogenative Coupling of Quinolines with Alcohols and Ethers | The Journal of Organic Chemistry - ACS Publications. 7

  • Mild and Direct Conversion of Quinoline N-Oxides to 2-Amidoquinolines with Primary Amides | Organic Letters - ACS Publications. 5

  • On the chichibabin amination of quinoline and some nitroquinolines - ResearchGate. 4

  • 5-Nitroquinolin-8-yl 2,4-dichlorobenzoate - Smolecule. 2

  • Aleksei Chichibabin - Grokipedia. 3

Validation

Comparing DHODH inhibition with Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate and brequinar

Introduction: Targeting the Engine of Proliferation In the landscape of therapeutic drug discovery, few targets are as fundamental to rapidly proliferating cells as Dihydroorotate Dehydrogenase (DHODH). This mitochondria...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Engine of Proliferation

In the landscape of therapeutic drug discovery, few targets are as fundamental to rapidly proliferating cells as Dihydroorotate Dehydrogenase (DHODH). This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate to orotate.[1][2] This pathway is the primary source of pyrimidine nucleotides (the building blocks of DNA and RNA) for cells undergoing rapid division, including cancer cells, activated lymphocytes, and cells infected with RNA viruses.[2][3] Consequently, inhibiting DHODH effectively starves these cells of essential metabolites, leading to cell cycle arrest and apoptosis, making it a compelling target for oncology, autoimmune disorders, and virology.[1]

This guide provides an in-depth comparison of two inhibitors that target this critical enzyme: Brequinar, the well-established benchmark compound, and Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate, a compound representing a class of rationally designed quinoline analogs. We will delve into their mechanisms, comparative potency, and provide the detailed experimental frameworks necessary for their evaluation.

The De Novo Pyrimidine Biosynthesis Pathway

The central role of DHODH is best understood visually. It acts as a critical checkpoint in a linear pathway, converting dihydroorotate into orotate, which is then used to form Uridine Monophosphate (UMP), the precursor to all other pyrimidine nucleotides.

DHODH_Pathway cluster_Mitochondria Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHODH DHODH ETC Electron Transport Chain (Complex III) DHODH->ETC e- transfer via Ubiquinone ORO Orotate DHODH->ORO Product DHO Dihydroorotate DHO->DHODH Substrate UMP Uridine Monophosphate (UMP) ORO->UMP (via UMPS enzyme) Precursors Carbamoyl Phosphate + Aspartate Precursors->DHO (via CAD enzyme) Nucleotides UTP, CTP, dUTP, dCTP, TTP UMP->Nucleotides DNA & RNA Synthesis Brequinar Brequinar & Quinoline Analogs Brequinar->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway highlighting DHODH.

The Benchmark Inhibitor: Brequinar

Brequinar (NSC 368390) is a potent, reversible inhibitor of human DHODH that has been extensively studied for decades.[4] It belongs to the quinoline carboxylic acid class of inhibitors and binds to the ubiquinone-binding pocket of the enzyme, a hydrophobic channel adjacent to the flavin mononucleotide (FMN) cofactor.[2] This binding is non-competitive with respect to the dihydroorotate substrate.[5]

Despite robust preclinical efficacy across numerous cancer models, Brequinar's performance in early clinical trials for solid tumors was disappointing.[6] This has been attributed to several factors, including dose-limiting toxicities and the ability of tumor cells to circumvent the blockade by importing extracellular uridine via the pyrimidine salvage pathway.[6][7] However, there is a resurgence of interest in Brequinar for hematological malignancies like acute myeloid leukemia (AML), where it has been shown to induce differentiation, and in combination therapies.[4]

The Challenger: Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate and its Analogs

Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate represents a class of DHODH inhibitors built upon the same core quinoline scaffold as Brequinar but featuring distinct substitutions. While public data on the specific inhibitory activity of this exact molecule is not available, extensive research into this chemical space provides a strong basis for comparison.

Structure-activity relationship (SAR) studies have been pivotal in optimizing the quinoline core to enhance potency and improve drug-like properties. For instance, research by Madak et al. (2018) led to the discovery of compound 41 , a quinoline carboxylic acid analog with an IC50 of 9.71 nM, a potency on par with Brequinar.[2] This research focused on creating new hydrogen-bonding interactions within the DHODH binding pocket.[2] Similarly, work by Wang et al. (2016) identified compound A9 , another quinoline derivative, as a highly potent inhibitor with an IC50 of 9.7 nM. Their work highlighted that a bromine atom at the 6-position was beneficial for high potency.[7]

These potent analogs demonstrate that targeted modifications to the quinoline scaffold can yield inhibitors with efficacy comparable or potentially superior to the benchmark, Brequinar. The substitutions on Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate—a bromine at the 4-position and a trifluoromethyl group at the 6-position—are consistent with the types of lipophilic, electron-withdrawing groups often explored in modern DHODH inhibitor design to optimize binding within the enzyme's hydrophobic channel.

Head-to-Head Performance: A Data-Driven Comparison

To objectively compare these inhibitors, we must rely on their half-maximal inhibitory concentration (IC50) values against recombinant human DHODH. The IC50 represents the concentration of inhibitor required to reduce the enzyme's activity by 50% and is the gold standard for potency measurement.

CompoundClasshDHODH Enzymatic IC50 (nM)Reference
Brequinar Quinoline Carboxylic Acid~4.5 - 7.3[2][8]
Analog 41 Quinoline Carboxylic Acid9.71 ± 1.4[2]
Analog A9 Quinoline Derivative9.7[9]

As the data shows, rationally designed quinoline analogs can achieve nanomolar potency that is directly comparable to Brequinar. This underscores the validity of the quinoline-3-carboxylate scaffold as a privileged structure for potent DHODH inhibition.

Experimental Methodologies: Validating DHODH Inhibition

Accurate and reproducible data is the cornerstone of drug discovery. Below are detailed, field-proven protocols for assessing DHODH inhibition both at the enzymatic and cellular level.

In Vitro Enzymatic Assay (DCIP Reduction)

This assay provides a direct measure of an inhibitor's effect on purified DHODH enzyme activity.

Principle: The enzymatic activity of DHODH is measured using a colorimetric assay that monitors the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP).[3] DHODH oxidizes its substrate, dihydroorotate (DHO), and transfers the resulting electrons to a coenzyme Q analog (e.g., Coenzyme Q0 or Decylubiquinone). This coenzyme then reduces the blue-colored DCIP to a colorless form. The rate of decrease in absorbance at ~600 nm is directly proportional to DHODH activity.[3][8][10]

Enzymatic_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor in DMSO D Add Assay Buffer, Inhibitor, and DHODH Enzyme to 96-well plate A->D B Prepare Assay Buffer (Tris, KCl, Triton X-100) B->D C Prepare Substrate Mix (DHO, CoQ, DCIP) F Initiate reaction by adding Substrate Mix C->F E Pre-incubate to allow inhibitor binding D->E E->F G Measure absorbance decrease at 600 nm kinetically F->G H Calculate reaction rates (Vmax) G->H I Determine % Inhibition vs. Control (DMSO) H->I J Plot Dose-Response Curve and calculate IC50 I->J

Caption: Workflow for the in vitro DHODH enzymatic inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100. Prepare fresh and keep on ice.[8]

    • Recombinant hDHODH: Dilute purified human DHODH in cold Assay Buffer to a final working concentration (e.g., 15 nM).[10]

    • Inhibitor Stock: Prepare a 10 mM stock solution of the test compound (Brequinar or quinoline analog) in 100% DMSO. Create a 10-point serial dilution series in DMSO.

    • Substrate/DCIP Mix: Prepare a fresh mix in Assay Buffer to achieve final concentrations of 500 µM Dihydroorotate (DHO), 100 µM Coenzyme Q0, and 120 µM DCIP.[10]

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add Assay Buffer, inhibitor dilutions (ensuring final DMSO concentration is constant and ≤1%), and control (DMSO only).

    • Add the diluted hDHODH enzyme solution to all wells except the "no enzyme" blank.

    • Pre-incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8][10]

    • Initiate the reaction by adding the Substrate/DCIP Mix to all wells.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm kinetically (e.g., every 30 seconds for 6-10 minutes).[8][10]

  • Data Analysis:

    • Calculate the rate of reaction (Vmax; change in absorbance per minute) for each well.

    • Normalize the rates of the inhibitor-treated wells to the DMSO control to calculate the percent inhibition for each concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Cell-Based Proliferation Assay with Uridine Rescue

This assay validates that the anti-proliferative effect of a compound is due to on-target DHODH inhibition within a cellular context.

Principle: DHODH inhibition depletes intracellular pyrimidine pools, halting cell growth. This effect can be completely reversed by supplying cells with exogenous uridine, which can be taken up by the cell and converted into UMP via the pyrimidine salvage pathway, thus bypassing the de novo synthesis block.[11][12] A successful uridine rescue is the definitive hallmark of on-target DHODH inhibition.

Uridine_Rescue cluster_treatments Treatment Groups A Seed cancer cells (e.g., HCT116, HL-60) in 96-well plates B Allow cells to adhere overnight A->B C1 Vehicle Control (DMSO) B->C1 C2 Inhibitor Only B->C2 C3 Inhibitor + Uridine B->C3 C4 Uridine Only B->C4 D Incubate for 72 hours C1->D C2->D C3->D C4->D E Add viability reagent (e.g., CellTiter-Glo, XTT) D->E F Measure signal (Luminescence/Absorbance) E->F G Analyze Data: Confirm growth inhibition by inhibitor and rescue by uridine F->G

Caption: Workflow for a cell-based uridine rescue experiment.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a cancer cell line known to be dependent on de novo pyrimidine synthesis (e.g., HCT116, U2OS, HL-60) into a 96-well plate at an appropriate density (e.g., 2,000 cells/well).[11]

    • Allow cells to adhere and resume proliferation for 18-24 hours.

  • Treatment:

    • Prepare dilutions of the DHODH inhibitor in complete culture medium.

    • Prepare a stock of uridine (e.g., 10 mM in water) and prepare medium containing a final concentration of 100 µM uridine.[11]

    • Aspirate the old medium from the cells and add fresh medium according to the experimental groups:

      • Group 1: Vehicle control (medium with DMSO).

      • Group 2: Inhibitor at various concentrations.

      • Group 3: Inhibitor at various concentrations + 100 µM uridine.

      • Group 4: 100 µM uridine only.

  • Incubation and Viability Measurement:

    • Incubate the plates for 72 hours.

    • Assess cell viability using a suitable assay, such as CellTiter-Glo® (luminescence) or XTT/MTT (colorimetric).[12]

  • Data Analysis:

    • Normalize the viability data to the vehicle control wells.

    • Plot the dose-response curves for the inhibitor with and without uridine. A significant rightward shift in the IC50 curve or a complete restoration of viability at inhibitory concentrations in the presence of uridine confirms on-target DHODH activity.[11]

Conclusion

The inhibition of DHODH remains a highly attractive strategy for the development of therapeutics against cancer and other diseases of proliferation. While Brequinar serves as a critical benchmark compound with a well-understood mechanism and extensive historical data, the field has advanced significantly. The development of novel quinoline-3-carboxylate analogs, such as Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate, is informed by decades of SAR and structural biology. Potent analogs have demonstrated that the efficacy of Brequinar can be matched through rational design aimed at optimizing interactions within the enzyme's binding pocket.

For researchers in this field, the path forward involves not only the discovery of potent enzymatic inhibitors but also a deep understanding of their cellular effects. The combination of direct enzymatic assays and definitive on-target validation through uridine rescue experiments provides a robust framework for identifying the next generation of DHODH-targeted therapies.

References

  • Luo, Y., et al. (2020). Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. Haematologica. [Link]

  • Wälde, A., et al. (2020). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem. [Link]

  • Hayashi, H., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. [Link]

  • Sato, K., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific Reports. [Link]

  • Högdall, D., et al. (2022). DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. JCI Insight. [Link]

  • Lemberg, K. M., et al. (2023). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. [Link]

  • Madak, J. T., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Löffler, M., et al. (2021). Kinetics of inhibition of human and rat dihydroorotate dehydrogenase by atovaquone, lawsone derivatives, brequinar sodium and polyporic acid. Biological and Pharmaceutical Bulletin. [Link]

  • Brown, K. K., et al. (2024). Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods. Journal of Chemical Information and Modeling. [Link]

  • Liu, Y., et al. (2018). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal. [Link]

  • Goud, T. K., et al. (2015). Synthesis of novel optically pure a-amino acid functionalised-7- trifluoromethyl substituted quinolone derivatives and their antibacterial activity. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. MDPI. [Link]

  • East China Normal University. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. [Link]

  • Wang, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Zhang, L., et al. (2022). Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma. Translational Cancer Research. [Link]

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